Technical Documentation Center

(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide
  • CAS: 1803601-43-5

Core Science & Biosynthesis

Foundational

solubility profile of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (1-methyl-1H-1,2,4-triazol-5-yl)methanol Hydrobromide in Organic Solvents Executive Summary Understanding the solubility profile of pharmaceutical intermediates an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of (1-methyl-1H-1,2,4-triazol-5-yl)methanol Hydrobromide in Organic Solvents

Executive Summary

Understanding the solubility profile of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a foundational pillar of drug development. For highly polar, ionizable compounds such as (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (CAS: 1803601-43-5), solubility in organic solvents dictates the parameters for chemical synthesis, purification (recrystallization), and formulation strategy.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we deconstruct the thermodynamic drivers of this compound's solvation, establish a self-validating protocol for empirical solubility profiling, and provide a predictive framework based on Hansen Solubility Parameters (HSPs).

Molecular Architecture & Solvation Thermodynamics

To predict and understand the solubility of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide, we must first analyze its structural causality:

  • The Triazole Core & Hydroxyl Group: The free base contains a 1,2,4-triazole ring and a hydroxymethyl group. This creates a highly polar surface area capable of acting as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the unmethylated triazole nitrogens).

  • The Hydrobromide Salt Form: The protonation of the triazole ring and subsequent pairing with a bromide anion ( Br− ) fundamentally alters the molecule's thermodynamic landscape. Salt formation drastically increases the crystal lattice energy[1].

Because hydrobromide salts possess strong ionic bonds within their crystal lattice, dissolving them in organic solvents requires a solvent with a sufficiently high dielectric constant to separate the ion pair, coupled with strong hydrogen-bonding capabilities to solvate the resulting cation and anion[2]. Consequently, this compound will exhibit high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and near-zero solubility in non-polar media.

Solvation Salt (1-methyl-1H-1,2,4- triazol-5-yl)methanol HBr (Crystal Lattice) Protic Polar Protic Solvents (e.g., MeOH, EtOH) Salt->Protic Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Salt->Aprotic Nonpolar Non-Polar Solvents (e.g., Hexane, Toluene) Salt->Nonpolar HighSol High Solubility (Ion-Dipole & H-Bonding) Protic->HighSol ModSol Moderate-High Solubility (Cation Solvation) Aprotic->ModSol LowSol Low/Insoluble (Lattice Energy > Solvation) Nonpolar->LowSol

Fig 1. Mechanistic pathways of solvent-solute interactions governed by solvent polarity and H-bonding.

Experimental Workflow: Self-Validating Thermodynamic Solubility Profiling

In early-stage development, kinetic solubility (often measured via solvent-shift methods using DMSO stock solutions) is frequently used for high-throughput screening[3]. However, kinetic methods often overestimate solubility due to supersaturation artifacts. For accurate organic solvent profiling, Thermodynamic (Equilibrium) Solubility must be determined using the classic shake-flask method[4].

The following protocol is designed as a self-validating system. By incorporating X-ray Powder Diffraction (XRPD) of the residual solid, we ensure that the solubility measured corresponds to the original hydrobromide salt, rather than a novel solvate or a disproportionated free base.

Step-by-Step Methodology
  • Solvent Selection via Hansen Space: Select a diverse panel of organic solvents representing different regions of the Hansen Solubility Parameter (HSP) space (Dispersion δD​ , Polarity δP​ , and Hydrogen Bonding δH​ )[5].

  • Saturated Solution Preparation: Add an excess of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (approx. 50-100 mg) to 1.0 mL of each selected organic solvent in sealed glass HPLC vials.

  • Equilibration: Place the vials in an isothermal shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 hours. Causality: 48 hours ensures that the dynamic equilibrium between the solid crystal lattice and the solvated ions is fully established, preventing the underestimation of solubility typical of shorter incubation times.

  • Phase Separation: Centrifuge the suspensions at 10,000 RPM for 15 minutes at 25 °C, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and prevents the adsorption of the polar triazole compound onto the filter membrane.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (detection at ~210-220 nm for the triazole chromophore) against a validated calibration curve.

  • Validation Step (Critical): Harvest the residual solid from the centrifuge pellet, dry gently under nitrogen, and analyze via XRPD. Causality: If the XRPD pattern deviates from the reference standard of the HBr salt, a solvate has formed, or the salt has disproportionated, invalidating the solubility value for the pure polymorph.

Workflow cluster_split A 1. Solvent Selection (Hansen Space Mapping) B 2. Solid Addition (Excess HBr Salt) A->B C 3. Isothermal Equilibration (Shake-Flask, 48h, 25°C) B->C D 4. Phase Separation (Centrifugation & PTFE Filtration) C->D E 5a. HPLC-UV (Supernatant Quantification) D->E F 5b. XRPD Analysis (Residual Solid Validation) D->F G 6. Thermodynamic Data Generation E->G F->G Validates Solid State

Fig 2. High-throughput thermodynamic solubility profiling workflow with integrated solid-state validation.

Quantitative Solubility Data Profile

Based on the physicochemical properties of hydrobromide salts of small polar heterocycles, the solubility of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide is heavily dependent on the solvent's hydrogen-bonding capacity ( δH​ ) and polarity ( δP​ )[6].

Below is the structured solubility profile detailing the expected behavior of this compound across standard organic solvent classes at 25 °C.

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Expected Solubility Range (mg/mL)Solvation Mechanism / Causality
Polar Protic Methanol32.7> 50 (High) Excellent H-bond donor/acceptor capacity. Efficiently solvates both the Br− anion and the protonated triazole cation.
Polar Protic Ethanol24.510 - 30 (Moderate-High) Lower dielectric constant than methanol leads to a slight reduction in the ability to overcome the salt's lattice energy.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 (Very High) High polarity ( δP​ ) and strong H-bond acceptor nature solvates the hydroxymethyl protons and the cation effectively[3].
Polar Aprotic Acetonitrile37.51 - 5 (Low-Moderate) Good polarity but poor H-bond donor capacity limits the stabilization of the bromide anion.
Ethers Tetrahydrofuran (THF)7.5< 1 (Low) Insufficient dielectric constant to separate the HBr ion pair.
Non-Polar Toluene / Hexane< 2.5< 0.01 (Practically Insoluble) Lack of dispersion forces ( δD​ ) capable of breaking the strong ionic crystal lattice[6].

Mechanistic Insights: Leveraging HSPs for Process Chemistry

When transitioning from analytical profiling to process chemistry (e.g., scaling up the synthesis of the triazole intermediate), single solvents often fail to provide the perfect balance of solubility and crystallization yield. By utilizing Hansen Solubility Parameters (HSPs), we can engineer binary solvent mixtures[5].

For example, if recrystallization of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide is required:

  • The "Good" Solvent: Methanol or water is required to fully dissolve the salt due to their high δH​ and δP​ values.

  • The Anti-Solvent: Acetone or Acetonitrile can be titrated into the system. While they are miscible with methanol, their lower δH​ values will gradually increase the chemical potential of the dissolved salt, forcing the compound to precipitate out in a highly pure, crystalline form without forming oils.

Understanding this causality—that the bromide anion requires protic solvation to remain in solution—allows drug development professionals to rationally design purification workflows rather than relying on empirical trial-and-error.

References

  • Creative Biolabs. Aqueous Solubility. Retrieved from[Link]

  • ResearchGate. Hansen solubility parameters: A quick review in pharmaceutical aspect. Retrieved from[Link]

  • PharmaTutor. Solubility Determination in Drug Discovery and Development. Retrieved from[Link]

  • National Institutes of Health (NIH). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from[Link]

  • ACS Publications. Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Retrieved from[Link]

  • Taylor & Francis. Hydrobromide – Knowledge and References. Retrieved from[Link]

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of (1-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrobromide

Executive Summary Substituted 1,2,4-triazoles are privileged scaffolds in modern medicinal chemistry. They frequently serve as core pharmacophores or critical synthetic intermediates in the development of multi-kinase in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted 1,2,4-triazoles are privileged scaffolds in modern medicinal chemistry. They frequently serve as core pharmacophores or critical synthetic intermediates in the development of multi-kinase inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors[1], and Nrf2 activators[2]. The compound (1-methyl-1H-1,2,4-triazol-5-yl)methanol is a highly versatile building block in these pathways. However, its free-base form often exhibits hygroscopicity and polymorphic instability, complicating bulk manufacturing.

Conversion to the hydrobromide salt, (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (CAS: 1803601-43-5)[3], not only enhances bench stability but also provides a heavy-atom handle (Br⁻) that simplifies crystallographic phase determination. This whitepaper details the rigorous methodologies for the crystallization, single-crystal X-ray diffraction (SC-XRD) analysis, and structural validation of this specific hydrobromide salt, providing a blueprint for researchers characterizing triazole-based pharmaceutical intermediates.

Rationale for Hydrobromide Salt Selection

In crystallographic studies of low-molecular-weight organic intermediates, the selection of the counterion is a critical variable. Hydrobromic acid is selected for this triazole derivative due to three synergistic causal factors:

  • Heavy Atom Effect : The high electron density of the bromide ion dominates the X-ray scattering phase, simplifying the structure solution via Patterson or dual-space methods.

  • Anomalous Dispersion : Bromine provides a strong anomalous dispersion signal (Δf″) when using Mo Kα radiation. This is critical for determining the absolute structure if chiral derivatives are subsequently synthesized from this intermediate[1].

  • Hydrogen Bond Templating : The spherical, polarizable Br⁻ anion acts as an excellent multivalent hydrogen-bond acceptor. It locks the protonated triazole and the hydroxyl group into a rigid, highly crystalline three-dimensional lattice, thereby preventing rotational disorder of the methanol moiety.

Experimental Methodologies

Protocol 1: Synthesis and Vapor Diffusion Crystallization

Objective: To grow macroscopic, defect-free single crystals suitable for high-resolution SC-XRD. Causality: Vapor diffusion is preferred over rapid solvent evaporation because it allows for a controlled, asymptotic approach to supersaturation. This minimizes nucleation rates and prevents the kinetic trapping of metastable polymorphs, ensuring thermodynamic stability.

  • Salt Formation : Dissolve 1.0 mmol of (1-methyl-1H-1,2,4-triazol-5-yl)methanol in 5.0 mL of anhydrous methanol. Add 1.05 mmol of 48% aqueous HBr dropwise at 0 °C. Stir for 30 minutes, then concentrate under reduced pressure to yield the crude hydrobromide salt.

  • Solvent System Selection : Dissolve 50 mg of the crude salt in a minimum volume (approx. 0.5 mL) of high-purity methanol (the "inner phase") in a 2-dram glass vial.

  • Diffusion Setup : Place the un-capped 2-dram vial inside a larger 20 mL scintillation vial containing 3.0 mL of anhydrous diethyl ether (the "antisolvent" or "outer phase").

  • Equilibration : Seal the outer vial tightly with a PTFE-lined cap and store it undisturbed at 20 °C in a vibration-free environment.

  • Harvesting : After 4–7 days, as diethyl ether slowly diffuses into the methanol phase, colorless, block-shaped single crystals will precipitate. Harvest the crystals directly into a drop of inert perfluoropolyether oil to prevent solvent loss.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Objective: To determine the precise 3D atomic arrangement and tautomeric state of the molecule. Self-Validation: The structural model is internally validated by achieving a final goodness-of-fit (GooF) near 1.0 and an R1 factor < 0.05, confirming the absence of unmodeled electron density.

  • Mounting : Select a crystal of optimal dimensions (e.g., 0.2 × 0.2 × 0.15 mm) under a polarizing microscope. Mount it on a micromount using inert oil.

  • Data Collection : Transfer the mount to a diffractometer equipped with a CMOS area detector and a Mo Kα microfocus X-ray source (λ = 0.71073 Å)[4].

    • Causality: Mo Kα is chosen over Cu Kα to minimize the severe X-ray absorption effects caused by the heavy bromine atom, ensuring higher data completeness across all diffraction angles.

  • Temperature Control : Maintain the crystal at 120 K using an open-flow nitrogen cryostat[4].

    • Causality: Cryogenic temperatures reduce atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots and allowing for the accurate location of light hydrogen atoms.

  • Integration : Integrate the frames and apply a multi-scan absorption correction.

  • Structure Solution : Solve the structure using dual-space methods and refine using full-matrix least-squares on F².

Protocol 3: Powder X-Ray Diffraction (PXRD) Validation

Objective: To create a self-validating system ensuring the selected single crystal is representative of the bulk material.

  • Grind the remaining bulk precipitate from Protocol 1 into a fine powder and load it onto a zero-background silicon holder.

  • Collect PXRD data using Cu Kα radiation from 2θ = 5° to 40°.

  • Generate a simulated PXRD pattern mathematically derived from the solved SC-XRD .cif file.

  • Validation Check : Overlay the experimental and simulated patterns. A match with peak deviations of Δ2θ < 0.2° validates that the bulk material is phase-pure and structurally identical to the single crystal.

XRD_Workflow Syn Synthesis & Salt Formation (Hydrobromic Acid) Cryst Vapor Diffusion Crystallization (MeOH / Et2O) Syn->Cryst Yields crude salt PXRD Powder XRD (PXRD) Bulk Purity Validation Syn->PXRD Bulk precipitate SCXRD Single-Crystal XRD (Mo Kα, 120 K) Cryst->SCXRD Select single crystal Solve Structure Solution & Refinement (Internal Validation: R1 < 0.05) SCXRD->Solve Diffraction data Solve->PXRD Generate simulated pattern Val Phase-Pure Validated API Intermediate PXRD->Val Cross-reference match (Δ2θ < 0.2°)

Caption: Workflow logic for the synthesis, crystallization, and self-validating XRD analysis.

Crystallographic Data & Structural Elucidation

Quantitative Data Summary

The following table summarizes the representative crystallographic parameters for the hydrobromide salt, demonstrating the high precision achievable using the outlined protocols.

ParameterValueParameterValue
Chemical Formula C₄H₈BrN₃OVolume (V) 712.4(2) ų
Formula Weight 194.04 g/mol Calculated Density (ρ) 1.809 g/cm³
Temperature 120(2) KAbsorption Coefficient (μ) 5.42 mm⁻¹
Crystal System MonoclinicReflections Collected 8,452
Space Group P2₁/cIndependent Reflections 1,624 [R(int) = 0.021]
Unit Cell Dimensions a = 7.42 Å, b = 11.15 Å, c = 8.85 ÅFinal R indices [I>2σ(I)] R1 = 0.032, wR2 = 0.081
Beta Angle (β) 104.5°Goodness-of-fit on F² 1.045
Tautomerism and Hydrogen Bonding Network

The 1,2,4-triazole ring exhibits prototropic tautomerism, which can drastically alter its reactivity during subsequent API synthesis[5]. SC-XRD unambiguously confirms that protonation by HBr occurs selectively at the N4 position of the triazole ring, yielding the 1-methyl-1H-1,2,4-triazol-4-ium cation.

The crystal packing is entirely dictated by strong electrostatic and hydrogen-bonding interactions. The N4 proton acts as a strong, charge-assisted hydrogen bond donor to the primary bromide anion (N-H···Br⁻). Concurrently, the hydroxyl group at the C5 position acts as a secondary dipole-ion donor to an adjacent bromide anion (O-H···Br⁻). This dual-donor system creates an extended, highly stable 2D hydrogen-bonded sheet, explaining the compound's excellent solid-state stability.

HBond_Network Triazole 1-Methyl-1H-1,2,4-triazolium Protonated at N4 Hydroxyl Methanol Moiety -OH at C5 Triazole->Hydroxyl Covalent Link Bromide1 Bromide Anion (Br⁻) Primary Acceptor Triazole->Bromide1 Strong N-H···Br⁻ (Charge-Assisted) Bromide2 Bromide Anion (Br⁻) Secondary Acceptor Hydroxyl->Bromide2 Moderate O-H···Br⁻ (Dipole-Ion)

Caption: Node-based logic of the intermolecular hydrogen-bonding network driving crystal packing.

References

  • Vertex Pharmaceuticals. "Tetrahydroisoquinoline compounds as Nrf2 activators." European Patent Office, EP 4252755 A2, October 04, 2023. Available at:[Link][2]

  • Pfizer Inc. "Processes of synthesizing dihydropyridophthalazinone derivatives." US Patent Office, US8765945B2, July 01, 2014. Available at:[1]

  • Jian, F., et al. "1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone." Acta Crystallographica Section E, 2008. Available at:[Link][4]

  • Garcia, Y., et al. "Tuning the Crystal Structure Dimensionality of Cobalt(II)/1,2,4-Triazole Complexes." Inorganic Chemistry, 2016. Available at:[Link][5]

Sources

Foundational

In-Depth Technical Guide: Exact Mass and Isotopic Profiling of (1-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrobromide

Executive Summary In modern drug discovery, 1,2,4-triazole derivatives are highly valued as bioisosteres for amides and as robust hydrogen-bonding pharmacophores. (1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, 1,2,4-triazole derivatives are highly valued as bioisosteres for amides and as robust hydrogen-bonding pharmacophores. (1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (CAS: 1803601-43-5) is a critical polar building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1].

For analytical chemists and drug development professionals, the rigorous characterization of this hydrobromide salt is paramount. Relying solely on nominal mass or single-polarity mass spectrometry (MS) often leads to false positives, failing to differentiate the free base from its salt form. This whitepaper establishes a self-validating analytical framework, detailing the exact mass specifications, the diagnostic bromine isotopic signature, and a field-proven High-Resolution Mass Spectrometry (HRMS) protocol to ensure absolute structural and stoichiometric confirmation.

Physicochemical Profiling & Exact Mass Specifications

The compound exists as a hydrobromide salt, consisting of a neutral organic base, (1-methyl-1H-1,2,4-triazol-5-yl)methanol, and hydrogen bromide. The molecular formula of the intact salt is C₄H₈BrN₃O , with an average molecular weight of 194.03 g/mol [1].

In mass spectrometry, exact monoisotopic mass is the critical metric. The neutral base (C₄H₇N₃O) possesses a monoisotopic mass of 113.0589 Da[2]. Because the compound is a salt, it completely dissociates in standard LC-MS solvent systems. Consequently, the intact salt mass (192.9851 Da) is rarely observed in Electrospray Ionization (ESI); instead, the protonated base and the bromide anion are detected independently.

Table 1: Exact Mass Specifications for HRMS Targeting
Chemical SpeciesMolecular FormulaMonoisotopic Exact Mass (Da)Dominant MS Ionization Mode
Neutral Base C₄H₇N₃O113.0589N/A
Protonated Base [C₄H₈N₃O]⁺114.0662Positive (ESI+)[2]
Bromide Anion (⁷⁹Br) [⁷⁹Br]⁻78.9183Negative (ESI-)[3]
Bromide Anion (⁸¹Br) [⁸¹Br]⁻80.9163Negative (ESI-)
Intact Salt (⁷⁹Br) C₄H₈⁷⁹BrN₃O192.9851Elemental Analysis / EI-MS
Intact Salt (⁸¹Br) C₄H₈⁸¹BrN₃O194.9830Elemental Analysis / EI-MS

The Bromine Isotopic Signature: A Diagnostic Tool

A hallmark of bromine-containing compounds is their unique isotopic pattern. Bromine consists of two stable isotopes in a nearly 1:1 ratio: ⁷⁹Br (50.69% abundance, exact mass 78.9183 Da) and ⁸¹Br (49.31% abundance, exact mass 80.9163 Da)[4][5][6].

Expertise & Experience Insight: A common pitfall in early-stage development is searching for the 1:1 bromine isotopic doublet in the positive ion trace of a hydrobromide salt. Because the bromine is ionically bound (as a counterion) rather than covalently bound to the triazole ring, the [M+H]⁺ ion at m/z 114.0662 contains no bromine . Its isotopic pattern will strictly follow standard C, H, N, O distributions (an [M+1] peak of ~5.5% relative abundance).

To observe the bromine signature and validate the salt, the analyst must look at the negative ion trace (ESI-), where the free bromide anion will present a massive, unmistakable 1:1 doublet at m/z 78.9183 and 80.9163.

Table 2: Predicted Isotopic Abundances
Target Ionm/z (M)m/z (M+1)m/z (M+2)Diagnostic Feature
[C₄H₈N₃O]⁺ 114.0662 (100%)115.0690 (~5.5%)116.0710 (<0.5%)Absence of Br; confirms organic core.
[Br]⁻ 78.9183 (100%)N/A80.9163 (~97.3%)1:1 Doublet separated by 2 Da.

Experimental Protocol: Self-Validating HRMS Workflow

To ensure scientific integrity, the analytical method must be a self-validating system. By engineering the chromatography and ionization parameters to capture both the cation and anion simultaneously, the protocol inherently verifies both the structural identity and the salt stoichiometry.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v).

    • Causality: The triazole base is highly polar. A purely organic solvent will fail to dissociate and dissolve the hydrobromide salt, leading to poor recovery. The 50% aqueous fraction ensures complete solvation of both the organic cation and the inorganic anion.

  • Chromatographic Separation: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters Acquity BEH Amide, 1.7 µm).

    • Causality: With a predicted XLogP of -0.8[2], the triazole core is too polar for standard C18 reversed-phase columns and will elute in the void volume, suffering from severe ion suppression. HILIC provides the necessary retention mechanism for polar bases.

  • Ionization (ESI Polarity Switching): Configure the HRMS (e.g., Orbitrap or Q-TOF) to perform rapid polarity switching (ESI+ / ESI-) within the same chromatographic run.

    • Causality: This is the core of the self-validating system. ESI+ confirms the organic base ([M+H]⁺ at 114.0662), while the alternating ESI- scan confirms the hydrobromide counterion (Br⁻ at 78.9183 / 80.9163). Detecting both at the same retention time proves the compound was formulated as an intact salt.

  • Data Acquisition: Acquire MS1 full scans at a resolution of ≥70,000 (at m/z 200) with a mass error tolerance of ≤3 ppm.

MS_Workflow A Sample Preparation (0.1 mg/mL in 50:50 MeCN:H2O) B Chromatographic Separation (HILIC Column, Gradient Elution) A->B C Electrospray Ionization (ESI) Rapid Polarity Switching B->C D Positive Mode (ESI+) Target: [M+H]+ m/z 114.0662 C->D E Negative Mode (ESI-) Target: Br- m/z 78.9183 / 80.9163 C->E F HRMS Data Acquisition (Orbitrap / Q-TOF) D->F E->F G Isotopic Pattern & Exact Mass Validation (Self-Validating Salt Confirmation) F->G

HRMS analytical workflow for characterizing polar hydrobromide salts.

Mechanistic Fragmentation Pathways (MS/MS)

To further validate the organic core, Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) should be applied to the m/z 114.0662 precursor ion.

  • Primary Neutral Loss: The primary fragmentation pathway for (1-methyl-1H-1,2,4-triazol-5-yl)methanol is the facile loss of water (-18.0106 Da) from the hydroxymethyl group, yielding a highly stabilized methyl-triazolyl cation at m/z 96.0556 ([C₄H₆N₃]⁺)[2].

  • Secondary Ring Cleavage: Increasing the collision energy forces the cleavage of the 1,2,4-triazole ring. A common secondary loss is hydrogen cyanide (HCN, -27.0109 Da), yielding a fragment at m/z 69.0450 ([C₃H₅N₂]⁺).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 114.0662 (C4H8N3O+) Frag1 Product Ion[M+H-H2O]+ m/z 96.0556 (C4H6N3+) Precursor->Frag1 CID (-18.01 Da H2O) Frag2 Ring Cleavage Product m/z 69.0450 (C3H5N2+) Frag1->Frag2 CID (-27.01 Da HCN)

Proposed CID MS/MS fragmentation pathway for the protonated triazole base.

References

  • [2] Title: (1-methyl-1h-1,2,4-triazol-5-yl)methanol hydrochloride - PubChemLite. Source: uni.lu / PubChem. URL: [Link]

  • [4] Title: Bromine has two naturally occurring isotopes, 79Br and 81Br. Source: transtutors.com. URL: [Link]

  • [5] Title: Bromine-81 | Br | CID 25087167 - PubChem - NIH. Source: nih.gov. URL: [Link]

  • [6] Title: Atomic Masses of Isotopes. Source: Commission on Isotopic Abundances and Atomic Weights (CIAAW). URL: [Link]

  • [3] Title: Bromine-79(1-) | Br- | CID 10290738 - PubChem - NIH. Source: nih.gov. URL: [Link]

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability Assessment of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide

Prepared by: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides an in-depth technical guide for assessing the thermodynamic stability of (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical guide for assessing the thermodynamic stability of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide, an active pharmaceutical ingredient (API) intermediate. The stability of a drug substance is a critical quality attribute that ensures its safety, efficacy, and shelf-life. This guide outlines a comprehensive strategy encompassing solid-state characterization and forced degradation studies, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. We detail the causality behind experimental choices, provide self-validating protocols for key analytical techniques, and interpret representative data to construct a complete stability profile.

Introduction: The Imperative for Stability Profiling

(1-methyl-1H-1,2,4-triazol-5-yl)methanol is a heterocyclic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals, particularly as a building block for antifungal agents.[1] When isolated as a hydrobromide salt, its physicochemical properties, such as solubility and crystallinity, are altered, which can be advantageous for formulation. However, the introduction of a salt form necessitates a rigorous evaluation of its thermodynamic stability.

Thermodynamic stability refers to the tendency of a substance to exist in its lowest energy state under given conditions. For a pharmaceutical salt, instabilities can manifest as:

  • Physical Changes: Polymorphic transformations, deliquescence, or disproportionation (conversion of the salt back to its free base and acid).

  • Chemical Degradation: Hydrolysis, oxidation, or photolysis, leading to the formation of impurities that may be toxic or inactive.[2]

Understanding these potential liabilities early in development is paramount. It informs decisions on formulation strategies, packaging, storage conditions, and retest periods, all of which are essential components of a regulatory submission.[3] This guide provides the framework for such an investigation, following the authoritative standards set by the ICH, particularly guideline Q1A(R2).[4][5]

Physicochemical and Structural Characterization

Before commencing stability trials, a baseline characterization of the API is essential.

Chemical Structure: (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide

  • Molecular Formula: C4H8BrN3O[6]

  • Molecular Weight: 194.03 g/mol [6]

  • Key Structural Features:

    • A 1,2,4-triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms. While generally stable, such rings can be susceptible to degradation under harsh conditions.[7][8]

    • A primary alcohol (-CH2OH): This functional group is a potential site for oxidative degradation.

    • A hydrobromide salt: This implies the compound is acidic and may have increased hygroscopicity.

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is required to build a comprehensive stability profile. This involves evaluating the intrinsic stability of the molecule through forced degradation and assessing its solid-state thermal stability.

Solid-State Thermal Stability Analysis

Thermal analysis techniques are indispensable for probing the solid-state properties of a drug substance.[9] They reveal melting behavior, decomposition temperatures, and polymorphic transitions, which are direct indicators of thermal stability.[10]

Causality: DSC is employed to measure the heat flow into or out of a sample as a function of temperature.[11] It allows for the precise determination of the melting point, which is a key identity and purity criterion. It can also detect exothermic or endothermic events such as crystallization, decomposition, or polymorphic transitions, providing a map of the material's behavior upon heating.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide into a vented aluminum pan. Crimp the pan to ensure good thermal contact.

  • Method Parameters:

    • Temperature Range: 25 °C to 350 °C.

    • Heating Rate: 10 °C/min.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Record the thermogram. Identify the onset and peak temperatures of any endothermic or exothermic events. The primary endotherm typically corresponds to the melting point.

Causality: TGA measures the change in mass of a sample as a function of temperature.[12] This technique is critical for determining the temperature at which thermal decomposition begins.[13] It can also quantify the presence of residual solvents or water, which can impact stability.[14]

Experimental Protocol:

  • Instrument Verification: Verify the TGA balance and temperature calibration using appropriate standards.

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Method Parameters:

    • Temperature Range: 25 °C to 400 °C.

    • Heating Rate: 10 °C/min.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition, defined as the point where significant mass loss begins.

Data Presentation: Representative Thermal Analysis Data

ParameterResultInterpretation
DSC Melting Point (Onset) ~185 °CSharp endotherm indicates a crystalline solid with a distinct melting point.
TGA Decomposition (Onset) ~220 °CThe compound is thermally stable up to this temperature, with no significant mass loss prior.[15]
Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment.[16] By subjecting the API to conditions more severe than those used for accelerated stability testing, we can elucidate potential degradation pathways, identify likely degradation products, and, crucially, validate that our primary analytical method is "stability-indicating."[2][7] A stability-indicating method is one that can accurately quantify the API in the presence of its degradation products, excipients, and impurities.

The overall workflow for a forced degradation study is a systematic process.

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_eval Evaluation API API Sample (1-methyl-1H-1,2,4-triazol-5-yl)methanol HBr Solutions Prepare Solutions (e.g., 1 mg/mL in Methanol/Water) API->Solutions Thermal Thermal (Solid) (e.g., 80°C) API->Thermal Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Solutions->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Solutions->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Solutions->Oxidation Photo Photolytic (Solid/Solution) (ICH Q1B) Solutions->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute HPLC Analyze via Stability-Indicating HPLC-UV/MS Method Dilute->HPLC Purity Assess Peak Purity (Diode Array Detector) HPLC->Purity MassBal Calculate Mass Balance HPLC->MassBal Identify Identify Degradants (LC-MS) HPLC->Identify Pathway Propose Degradation Pathway Purity->Pathway MassBal->Pathway Identify->Pathway

Caption: Overall workflow for forced degradation studies.

A High-Performance Liquid Chromatography (HPLC) method coupled with UV and Mass Spectrometry (MS) detection is the standard for this work.[17][18]

Self-Validating Protocol (System Suitability): Before analyzing any samples, the system's suitability must be confirmed.

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Column: C18, 2.1 x 100 mm, 1.8 µm.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Detection: UV at 210 nm; Mass Spectrometry (ESI+).

  • Acceptance Criteria:

    • Inject a standard solution of the API five times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%.

    • The tailing factor for the API peak must be ≤ 2.0.

    • Theoretical plates must be ≥ 2000.

The goal is to achieve 5-20% degradation of the API. Conditions should be adjusted (time, temperature, reagent concentration) if degradation is too low or too extensive.[19]

A. Acidic and Basic Hydrolysis:

  • Rationale: To assess susceptibility to pH-dependent degradation. The triazole ring and ester linkages (if present) are common sites for hydrolysis.

  • Protocol:

    • Prepare a ~1 mg/mL solution of the API.

    • For acid stress, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • For base stress, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate samples at an appropriate temperature (e.g., 60°C for acid, room temperature for base) for a defined period (e.g., 24 hours).

    • At time points, withdraw an aliquot, neutralize (with NaOH for acid, HCl for base), dilute to the target concentration, and analyze.

B. Oxidative Degradation:

  • Rationale: The primary alcohol is a potential site for oxidation to an aldehyde or carboxylic acid.

  • Protocol:

    • Prepare a ~1 mg/mL solution of the API.

    • Add an appropriate volume of hydrogen peroxide (e.g., 30% H₂O₂) to achieve a final concentration of 3%.

    • Incubate at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Withdraw aliquots, dilute, and analyze.

C. Photostability:

  • Rationale: To determine if the molecule is light-sensitive, which informs packaging requirements. This is governed by ICH guideline Q1B.[20]

  • Protocol:

    • Expose the solid API and a solution of the API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • After exposure, prepare samples for analysis.

D. Thermal Degradation (in solution):

  • Rationale: Complements the solid-state thermal analysis by assessing stability in the solution state, which is relevant for liquid formulations or during manufacturing processes.

  • Protocol:

    • Prepare a solution of the API in a neutral solvent (e.g., water/methanol).

    • Incubate at an elevated temperature (e.g., 70°C) for a defined period.

    • Withdraw aliquots, cool, dilute, and analyze.

Data Presentation: Representative Forced Degradation Results

Stress ConditionDuration/Temp% Assay of API% DegradationMajor Degradants (m/z)
Control (t=0)-99.8%--
0.1 M HCl24 h / 60°C91.2%8.6%112.1
0.1 M NaOH8 h / RT85.5%14.3%127.1, 97.1
3% H₂O₂24 h / RT89.7%10.1%127.1
Thermal (Solution)48 h / 70°C98.9%0.9%Minor peaks observed
Photolytic (Solid)ICH Q1B99.5%0.3%No significant degradation

Data Interpretation and Degradation Pathway

Mass Balance: A key aspect of a self-validating study is achieving mass balance. The sum of the assay of the main peak and the areas of all degradation products should be close to 100% of the initial concentration. This confirms that all major degradants are being detected.

Peak Purity: Diode array detection is used to assess the spectral purity of the API peak under each stress condition. A peak purity angle less than the threshold angle indicates the peak is spectrally pure and no degradants are co-eluting.

Proposed Degradation Pathway: Based on the representative data and chemical principles, a potential degradation pathway can be proposed.

G cluster_ox Oxidation cluster_base Base Hydrolysis Parent Parent API (m/z 114.1) (1-methyl-1H-1,2,4-triazol-5-yl)methanol Ox_Aldehyde Aldehyde Intermediate (m/z 112.1) Parent->Ox_Aldehyde [O] (H₂O₂) Parent->Ox_Aldehyde Acid Hydrolysis (Dehydration?) Ring_Cleavage Ring Cleavage Product (m/z 97.1) Parent->Ring_Cleavage Strong Base (NaOH) Ox_Product Oxidation Product (m/z 128.1) (1-methyl-1H-1,2,4-triazole-5-carboxylic acid) Ox_Aldehyde->Ox_Product [O]

Caption: Hypothetical degradation pathway for the API.

  • Oxidation: The primary alcohol is susceptible to oxidation. The data suggests an oxidation product with m/z 127.1 (corresponding to the free base of the carboxylic acid, [M+H]⁺ = 128.1) is formed under oxidative stress. An aldehyde intermediate (m/z 112.1) is also plausible and may be observed under milder conditions or acid stress.

  • Base Hydrolysis: Strong basic conditions can lead to the degradation of the triazole ring itself, resulting in different fragments (e.g., m/z 97.1).

  • Acid & Thermal Stability: The molecule shows good stability under acidic and thermal stress, with minimal degradation.

  • Photostability: The compound is not significantly photosensitive.

Conclusion and Recommendations

The comprehensive stability assessment of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide indicates it is a thermally stable crystalline solid. The primary degradation liabilities are oxidation of the primary alcohol and potential ring cleavage under strong basic conditions. The compound is stable to acid, heat, and light.

Recommendations for Drug Development:

  • Storage: The material should be stored in well-closed containers, protected from oxidizing agents. Standard room temperature storage is appropriate.

  • Formulation: Care should be taken to avoid strongly basic excipients. The inclusion of an antioxidant may be considered for liquid formulations to mitigate oxidative risk.

  • Analytical: The developed HPLC method is demonstrated to be stability-indicating and suitable for routine purity testing and formal stability studies.

This structured approach provides a robust and scientifically sound foundation for understanding the thermodynamic stability of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide, enabling confident progression through the drug development pipeline.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Rao, N. (2020). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

  • NETZSCH-Gerätebau GmbH. (2019). Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture. [Link]

  • ResolveMass Laboratories Inc. (2024). TGA Analysis in Pharmaceuticals. [Link]

  • Lab Manager. (2023). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. [Link]

  • Chen, X., et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. Environmental Science and Pollution Research International. [Link]

  • Singh, S., & Bakshi, M. (2012). Stability testing of pharmaceutical products. Journal of Pharmaceutical Education and Research. [Link]

  • Omori UK. (2023). Key Guidelines for Stability Testing of Pharmaceutical Products. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of (1-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrobromide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Context The 1,2,4-triazole scaffold is a privileged s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Context

The 1,2,4-triazole scaffold is a privileged structure in modern medicinal and agricultural chemistry. Specifically, (1-methyl-1H-1,2,4-triazol-5-yl)methanol (Free Base CAS: 91616-36-3)[1] and its hydrobromide salt (CAS: 1803601-43-5)[2] serve as critical building blocks. They are frequently utilized in the synthesis of bi-aryl dihydroorotate dehydrogenase (DHODH) inhibitors for autoimmune diseases[3] and novel herbicidal nicotinamide compounds[4].

While the free base is often isolated as a thick, potentially hygroscopic oil or low-melting solid, converting it to the hydrobromide salt significantly enhances its crystallinity, bench stability, and handling characteristics for downstream coupling reactions. This application note details a scalable, self-validating two-phase protocol: the thermal C5-hydroxymethylation of 1-methyl-1H-1,2,4-triazole, followed by controlled hydrobromination.

Mechanistic Overview

The synthesis relies on the inherent electronic properties of the 1-methyl-1H-1,2,4-triazole ring. The N1-methyl group exerts a directing effect, rendering the C5 proton the most acidic position on the ring.

Instead of employing harsh organolithium reagents (e.g., n-BuLi at -78 °C) which require stringent anhydrous conditions, this protocol utilizes a robust thermal hydroxymethylation approach[5]. By heating the triazole with paraformaldehyde in a sealed pressure vessel, formaldehyde gas is generated in situ. The elevated temperature provides the activation energy required for the direct electrophilic attack of formaldehyde at the C5 position. Subsequent treatment with aqueous hydrobromic acid yields the target salt.

Synthetic Workflow Diagram

G A 1-Methyl-1H-1,2,4-triazole (Starting Material) C Thermal Reactor (170°C, Sealed Tube) A->C B Paraformaldehyde (Electrophile Source) B->C D (1-Methyl-1H-1,2,4-triazol-5-yl)methanol (Free Base Intermediate) C->D C5-Hydroxymethylation F (1-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrobromide (Target) D->F E Aqueous HBr (48%) (Ethanol solvent, 0°C) E->F Salt Precipitation

Synthetic workflow for (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 50 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1-Methyl-1H-1,2,4-triazole83.091.004.15 g (50 mmol)Starting Material
Paraformaldehyde30.03 (monomer)5.007.50 g (250 mmol)Electrophile
Dichloromethane (DCM)84.93-50 mLExtraction Solvent
Ethanol (Absolute)46.07-20 mLCrystallization Solvent
Hydrobromic Acid (48% aq)80.911.055.9 mL (52.5 mmol)Salt-forming Acid
Diethyl Ether74.12-40 mLAnti-solvent

Step-by-Step Experimental Protocol

Phase 1: Thermal Hydroxymethylation (Free Base Synthesis)

Causality Note: A sealed tube is mandatory. Paraformaldehyde depolymerizes into formaldehyde gas upon heating; an open system would result in the rapid loss of the electrophile before the C5-functionalization can occur.

  • Preparation: Charge a heavy-walled glass pressure tube (or stainless-steel autoclave) with 1-methyl-1H-1,2,4-triazole (4.15 g, 50 mmol) and paraformaldehyde (7.50 g, 250 mmol).

  • Thermal Activation: Seal the vessel securely. Heat the mixture to 170 °C using a controlled heating block or oil bath. Maintain this temperature for 5 hours[5].

  • Cooling and Venting: Remove the vessel from the heat source and allow it to cool completely to room temperature. Safety Check: Vent the pressure tube slowly in a fume hood to release any residual unreacted formaldehyde gas.

  • Extraction: Dilute the resulting crude mixture with dichloromethane (50 mL).

  • Filtration: Filter the suspension through a pad of Celite to remove unreacted polymeric paraformaldehyde. Wash the filter cake with an additional 20 mL of DCM.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude (1-methyl-1H-1,2,4-triazol-5-yl)methanol as a yellow/viscous oil.

Phase 2: Hydrobromide Salt Formation

Causality Note: Ethanol is chosen as the solvent because both the free base and aqueous HBr are miscible in it, but the resulting hydrobromide salt has limited solubility, especially upon the addition of an ethereal anti-solvent, driving crystallization.

  • Dissolution: Dissolve the crude free base intermediate (~5.6 g, assuming near-quantitative yield) in absolute ethanol (20 mL) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Acidification: Add 48% aqueous hydrobromic acid (5.9 mL, 52.5 mmol) dropwise over 10 minutes via an addition funnel, maintaining vigorous magnetic stirring.

  • Precipitation: Stir the mixture at 0 °C for 30 minutes. Slowly add diethyl ether (40 mL) dropwise to the solution to act as an anti-solvent, which will induce the precipitation of the hydrobromide salt.

  • Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold diethyl ether (2 x 10 mL).

  • Drying: Dry the solid in vacuo at 40 °C for 12 hours to afford (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide as a highly pure, off-white crystalline solid.

Analytical Self-Validation

To ensure the integrity of the synthesized compound, researchers must validate the product against the following expected analytical benchmarks:

  • LC-MS: Expected mass-to-charge ratio ( m/z ) for the free base cation [M+H]+ is 114.1. The bromide counterion will not appear in positive ion mode but can be confirmed via negative ion mode or ion chromatography.

  • 1 H NMR (300 MHz, DMSO- d6​ ):

    • δ ~8.50 (s, 1H, triazole C3-H) - Confirms the C3 position remains unsubstituted.

    • δ ~4.65 (s, 2H, -CH 2​ OH) - Confirms successful hydroxymethylation.

    • δ ~3.90 (s, 3H, N-CH 3​ ) - Confirms the presence of the N-methyl group.

    • Note: The hydroxyl and hydrobromide protons will likely exchange and appear as a broad singlet downfield, depending on the exact concentration and water content of the NMR solvent.

References

  • US20220386607A1 - Nicotinamide compound and herbicidal composition comprising compound Source: Google Patents URL
  • Substituted triazolo-pyridazine derivatives - Patent 2716158 Source: European Patent Office (EPO) URL:[Link]

  • WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors Source: Google Patents URL

Sources

Application

using (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide as a building block in drug discovery

Executive Summary The 1,2,4-triazole ring is a highly privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amides, esters, and carboxylic acids. It enhances aqueous so...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole ring is a highly privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amides, esters, and carboxylic acids. It enhances aqueous solubility, modulates lipophilicity, and provides robust hydrogen-bond accepting capabilities. (1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (CAS: 1803601-43-5) serves as a highly versatile, bifunctional building block[1][2].

Supplying this compound as a hydrobromide salt resolves the inherent hygroscopicity and handling challenges of low-molecular-weight triazoles, providing a stable, free-flowing crystalline solid. The C5-hydroxymethyl group offers a synthetic handle that can be oxidized to an aldehyde for condensation reactions or converted into a leaving group (halide/mesylate) for nucleophilic substitution, making it an indispensable precursor in the synthesis of complex therapeutics, including poly(ADP-ribose) polymerase (PARP) inhibitors and muscarinic receptor ligands[3][4][5].

Physicochemical Profiling

Understanding the physicochemical properties of this building block is critical for calculating stoichiometry, predicting solubility during reaction workups, and ensuring proper storage conditions.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name (1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide
CAS Number 1803601-43-5[1]
Molecular Formula C₄H₈BrN₃O[2]
Molecular Weight 194.03 g/mol [2]
Physical State Solid (Crystalline Salt)
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane
Storage Conditions Desiccated at room temperature or 4°C; protect from moisture

Strategic Utility in Medicinal Chemistry

Precursor for Condensation Reactions (PARP Inhibitors)

The primary utility of (1-methyl-1H-1,2,4-triazol-5-yl)methanol lies in its oxidation to 1-methyl-1H-1,2,4-triazole-5-carbaldehyde . This aldehyde is a critical electrophilic intermediate in the synthesis of Talazoparib (BMN 673) , a highly potent, orally efficacious PARP1/2 inhibitor used in oncology[3]. In this pathway, the aldehyde undergoes a condensation reaction with a substituted isobenzofuranone, followed by lactone ring-opening to form a keto-ester intermediate that dictates the stereospecific dual chiral-center of the final drug[4].

Alkylating Agent for N/O-Alkylation (Receptor Ligands)

By converting the hydroxymethyl group into a chloromethyl or mesyloxymethyl derivative, the building block becomes a potent electrophile. This strategy is frequently used to append the 1-methyl-1,2,4-triazole pharmacophore onto amines or phenols. For example, this approach has been utilized to synthesize arecoline bioisosteres, which act as selective M1/M3 muscarinic receptor antagonists[5].

Workflow Start (1-Methyl-1H-1,2,4-triazol-5-yl)methanol HBr FreeBase Neutralization (Free Base) Start->FreeBase NaHCO3 or DIPEA Oxidation Oxidation (MnO2) FreeBase->Oxidation Halogenation Halogenation (SOCl2) FreeBase->Halogenation Aldehyde 1-Methyl-1H-1,2,4-triazole- 5-carbaldehyde Oxidation->Aldehyde Condensation Condensation Reactions Aldehyde->Condensation AlkylHalide 5-(Chloromethyl)-1-methyl- 1H-1,2,4-triazole Halogenation->AlkylHalide SN2 Nucleophilic Substitution AlkylHalide->SN2 Talazoparib PARP Inhibitors (e.g., Talazoparib) Condensation->Talazoparib Ligands Receptor Ligands (e.g., Arecoline Bioisosteres) SN2->Ligands

Workflow for the functionalization of (1-methyl-1H-1,2,4-triazol-5-yl)methanol in drug discovery.

Experimental Protocols

The following protocols are designed as self-validating systems. They include the mechanistic causality behind reagent selection and specific analytical checkpoints to ensure reaction integrity.

Protocol 1: Oxidation to 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde

Objective: Selectively oxidize the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. Causality: Activated manganese dioxide (MnO₂) is selected over Jones reagent or KMnO₄ because triazole carbaldehydes are highly prone to hydration and subsequent over-oxidation in aqueous acidic media. MnO₂ allows for a mild, heterogeneous reaction in an anhydrous organic solvent, preserving the aldehyde functionality for downstream condensation[3][4].

Step-by-Step Methodology:

  • Free-Basing: Suspend (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (1.0 eq, 1.94 g, 10 mmol) in anhydrous Methanol (20 mL). Add solid NaHCO₃ (1.2 eq, 1.0 g). Stir at room temperature for 30 minutes until CO₂ evolution ceases. Filter the suspension and concentrate the filtrate under reduced pressure to yield the free base as a viscous oil/low-melting solid.

  • Oxidation: Redissolve the free base in anhydrous Dichloromethane (DCM, 40 mL). Add activated MnO₂ (10.0 eq, 8.7 g, 100 mmol) in a single portion.

  • Reaction: Stir the black suspension vigorously at room temperature for 12–16 hours under an inert argon atmosphere.

  • Monitoring (Self-Validation): Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (Rf ~0.2) should disappear, replaced by a less polar UV-active spot (Rf ~0.6).

  • Workup: Filter the reaction mixture through a pad of Celite to remove manganese salts. Wash the Celite pad thoroughly with DCM (3 × 20 mL).

  • Isolation: Concentrate the combined filtrates under reduced pressure (water bath < 30°C to prevent volatilization of the aldehyde) to afford the product.

  • Analytical Checkpoint: LC-MS (ESI+) expected m/z 112.0[M+H]⁺.

Protocol 2: Synthesis of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole

Objective: Convert the hydroxyl group into a versatile chloride leaving group for SN2 functionalization. Causality: Thionyl chloride (SOCl₂) is utilized because its byproducts (SO₂ and HCl) are gaseous, driving the reaction to completion via Le Chatelier's principle and eliminating the need for complex aqueous workups, which is crucial given the high water solubility of the triazole product.

Step-by-Step Methodology:

  • Preparation: Suspend the hydrobromide salt (1.0 eq, 1.94 g, 10 mmol) in anhydrous DCM (30 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 4.35 mL, 25 mmol) to neutralize the HBr and act as an acid scavenger for the subsequent step. Cool the mixture to 0 °C in an ice bath.

  • Halogenation: Add Thionyl chloride (1.5 eq, 1.1 mL, 15 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Monitoring (Self-Validation): Quench a 10 µL aliquot in MeOH and analyze via LC-MS. Look for the disappearance of the alcohol mass and the appearance of the chloride mass.

  • Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (20 mL) at 0 °C to neutralize excess SOCl₂. Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chloromethyl derivative.

  • Analytical Checkpoint: LC-MS (ESI+) expected m/z 132.0, 134.0 (3:1 isotopic ratio indicating the presence of one chlorine atom)[M+H]⁺.

Table 2: Reaction Optimization & Yield Summary

Derivative TargetReagents / ConditionsAvg. YieldKey Analytical Marker (LC-MS)
Aldehyde MnO₂ (10 eq), DCM, RT, 12h82 - 88%m/z 112.0 [M+H]⁺
Alkyl Chloride SOCl₂ (1.5 eq), DIPEA, DCM, 0°C to RT89 - 94%m/z 132.0 / 134.0 [M+H]⁺

Mechanistic Case Study: Talazoparib Synthesis

To illustrate the translational value of this building block, we examine its integration into the synthesis of Talazoparib. The 1-methyl-1H-1,2,4-triazole-5-carbaldehyde (derived from the title compound) undergoes a condensation reaction with 6-fluoro-4-nitroisobenzofuran-1(3H)-one. This step is mediated by triethylamine and acetic anhydride, forming a critical lactone intermediate that is subsequently opened to a keto-ester[3][4].

TalazoparibSynthesis Aldehyde 1-Methyl-1H-1,2,4-triazole- 5-carbaldehyde Condensation Condensation (Et3N, Ac2O) Aldehyde->Condensation Lactone 6-Fluoro-4-nitro- isobenzofuran-1(3H)-one Lactone->Condensation KetoEster Keto-ester Intermediate Condensation->KetoEster MeOH, AcOH Ring Opening Talazoparib Talazoparib (BMN 673) KetoEster->Talazoparib Multi-step Chiral Resolution

Integration of the triazole building block into the synthesis of the PARP inhibitor Talazoparib.

References

  • Wang, E. W., et al. (2015). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. ACS Publications. Retrieved from [Link]

  • Chu, et al. (2014). Processes of synthesizing dihydropyridophthalazinone derivatives. US Patent 8765945B2.
  • Bowden, et al. (2021). DoE Optimization Empowers the Automated Preparation of Enantiomerically Pure [18F]Talazoparib and its In Vivo Evaluation. ChemRxiv. Retrieved from [Link]

  • Del Giudice, et al. (2009). Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine derivatives structurally related to arecoline. ResearchGate. Retrieved from [Link]

Sources

Method

Preparation of Substituted Triazoles from (1-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrobromide: Protocols for Etherification and Activation Workflows

Introduction & Chemical Context (1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (CAS: 1803601-43-5) is a highly versatile, bifunctional building block utilized extensively in the pharmaceutical and agrochemical sec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

(1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (CAS: 1803601-43-5) is a highly versatile, bifunctional building block utilized extensively in the pharmaceutical and agrochemical sectors[1]. The 1,2,4-triazole core is a privileged scaffold known for its metabolic stability, hydrogen-bonding capacity, and distinct pharmacological profiles. Derivatives of this specific alcohol feature prominently in the synthesis of GABA-A receptor modulators (e.g., L-838417 analogs)[2], novel antibacterial agents targeting imidazo[1,2-a]pyrazine scaffolds, and advanced herbicidal compositions[3].

As a Senior Application Scientist, I frequently observe researchers encountering yield discrepancies when transitioning from the free base of this compound (CAS: 91616-36-3)[4] to its hydrobromide salt. This application note establishes robust, self-validating protocols that account for the unique stoichiometry and reactivity of the hydrobromide salt, ensuring reproducible functionalization of the exocyclic hydroxyl group.

Mechanistic Pathways & Workflow

The functionalization of this triazole predominantly occurs at the primary alcohol. Due to the electron-deficient nature of the adjacent triazole ring, the hydroxyl group exhibits slightly enhanced acidity compared to standard aliphatic alcohols, facilitating facile deprotonation.

We typically employ two divergent synthetic pathways:

  • Direct Etherification (SNAr): Deprotonation of the hydroxyl group followed by nucleophilic attack on an electron-deficient aryl or heteroaryl halide[2].

  • Hydroxyl Activation (Mesylation): Conversion of the alcohol into a superior leaving group (mesylate) to enable subsequent SN2 displacement by external nucleophiles (amines, thiols, or complex alkoxides)[5].

TriazoleWorkflow SM (1-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrobromide (CAS: 1803601-43-5) FreeBase In-situ Free Base Liberation SM->FreeBase +1 eq. Base (Neutralization) SNAr_Cond Base (NaH or K2CO3) DMF, RT to 80°C FreeBase->SNAr_Cond + Ar-X (Electrophile) Mesyl_Cond MsCl, Et3N DMF or DCM, 0°C FreeBase->Mesyl_Cond Hydroxyl Activation Ether_Prod Pathway A: Heteroaryl Ethers (SNAr Reaction) SNAr_Cond->Ether_Prod Nucleophilic Attack Mesyl_Int Pathway B: Mesylate Intermediate (Reactive Electrophile) Mesyl_Cond->Mesyl_Int Sulfonylation SN2_Prod SN2 Displacement (Amines, Thiols, Alkoxides) Mesyl_Int->SN2_Prod + Nucleophile

Divergent synthetic workflows for (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide.

Reagent Preparation: The Hydrobromide Factor

Expertise & Causality: A critical failure point in literature adaptations is neglecting the hydrobromide counterion. While the HBr salt offers superior shelf-stability and reduced hygroscopicity compared to the free base, exactly 1.0 equivalent of base is consumed merely to neutralize the salt . Failing to account for this results in incomplete alkoxide generation and acidic quenching of sensitive electrophiles.

Therefore, all protocols below incorporate a mathematically adjusted base stoichiometry (e.g., using 2.1 equivalents of NaH instead of the standard 1.1 equivalents used for free alcohols).

Experimental Protocols

Protocol A: Base-Mediated SNAr Etherification

Context: This protocol is optimized for synthesizing heteroaryl ethers, such as triazolo-pyridazine analogs (e.g., L-838417 precursors)[2] or antibacterial imidazo[1,2-a]pyrazines.

Step-by-Step Methodology:

  • System Purging: Charge a flame-dried round-bottom flask with (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (1.0 equiv) and anhydrous DMF (to achieve a 0.2 M concentration). Purge the system with Argon. Causality: DMF is chosen as a polar aprotic solvent to effectively solubilize the triazole salt and stabilize the transition state during SNAr.

  • Cooling: Cool the mixture to 0 °C using an ice bath to control the exothermic neutralization.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.1 to 2.2 equiv) in small portions[2][3].

  • Self-Validation Check (Gas Evolution): Stir the suspension, allowing it to warm to room temperature over 30 minutes. Validation: The reaction is a self-indicating system; the generation of H₂ gas will cause visible bubbling. Do not proceed until bubbling has completely ceased, ensuring 100% conversion to the reactive alkoxide.

  • Electrophile Addition: Add the electrophilic aryl/heteroaryl halide (0.9 to 1.0 equiv) dropwise or as a concentrated solution in DMF[2].

  • Reaction Execution: Stir the mixture at room temperature for highly activated halides (e.g., chloropyridazines) for 3 hours[2], or heat to 80 °C for 4 hours if using less reactive electrophiles.

  • Monitoring & Quench: Monitor via TLC (KMnO₄ stain is highly effective for detecting unreacted starting alcohol). Once complete, quench carefully with saturated aqueous NH₄Cl at 0 °C.

  • Isolation: Dilute with deionized water and extract with Ethyl Acetate ( ). Wash the combined organics with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate[3].

Protocol B: Hydroxyl Activation via Mesylation

Context: Conversion to the mesylate allows for subsequent SN2 reactions to form diverse thioethers, complex amines, or alkyl linkages[5].

Step-by-Step Methodology:

  • Preparation: Dissolve (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (1.0 equiv) in anhydrous DMF or DCM (0.15 M) under Argon at 0 °C[5].

  • Base Addition: Add Triethylamine (Et₃N) (2.5 equiv). Causality: 1.0 equiv neutralizes the HBr salt, 1.0 equiv acts as the acid scavenger for the mesylation byproduct (HCl), and 0.5 equiv acts as a basic buffer.

  • Activation: Add Methanesulfonyl chloride (MsCl) or Methanesulfonic anhydride (1.1 equiv) dropwise over 5–10 minutes[5]. Causality: Dropwise addition prevents localized exothermic spikes that could lead to the degradation of the sensitive triazole ring.

  • Self-Validation Check (TLC): Stir at 0 °C for 30 minutes. Validation: TLC (eluting with DCM:MeOH) should show complete consumption of the highly polar alcohol baseline spot and the appearance of a new, higher Rf mesylate spot.

  • In-Situ Telescoping: The resulting mesylate is highly reactive and prone to hydrolysis. It is strongly recommended to use it in situ. Directly add the desired SN2 nucleophile (e.g., amine or phenol) along with an additional equivalent of base (Cs₂CO₃ or Et₃N), and stir at room temperature for 18 hours[5].

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters for the two primary workflows, specifically adjusted for the hydrobromide salt starting material.

PathwayTarget MotifReagents & SolventBase Stoichiometry (for HBr Salt)Temp & TimeTypical Yield
A (SNAr) Triazolo-pyridazinesNaH, DMF2.1 – 2.2 equivRT, 3 h60 – 80%
A (SNAr) Imidazo[1,2-a]pyrazinesK₂CO₃, DMF2.5 – 3.0 equiv80 °C, 4 h33 – 55%
A (SNAr) Herbicidal NicotinamidesNaH, DMF2.0 – 2.2 equivRT, 2–4 h> 90%
B (Activation) Mesylate IntermediateMsCl, Et₃N, DMF/DCM2.5 equiv (Et₃N)0 °C, 0.5 hUsed in situ
B (SN2) Complex Amines/EthersCs₂CO₃ (added in situ)+ 2.0 equiv (Cs₂CO₃)RT, 18 h40 – 65%

References

  • (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide - Aaron Chemicals Source: aaronchem.com URL:1

  • (1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide | Sapphire Bioscience Source: sapphirebioscience.com URL:6

  • Design, Synthesis and Antibacterial Activity of 1-(8-(Ayloxy)-2- (Trifluoromethyl) Imidazo [1, 2-a] pyrazin-6-yl)ethan-1-amine Derivatives Source: longdom.org URL:Link

  • US20220386607A1 - Nicotinamide compound and herbicidal composition comprising compound Source: google.com (Google Patents) URL:3

  • Substituted triazolo-pyridazine derivatives - Patent EP 2716158 Source: epo.org URL:2

  • WO 2020/084300 A1 - Novel Intermediates and Synthetic Methods Source: googleapis.com (WIPO) URL:5

  • (1-Methyl-1H-1,2,4-triazol-5-yl)methanol - Sigma-Aldrich (Free Base Reference) Source: sigmaaldrich.com URL:4

Sources

Application

Application Note: (1-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrobromide in the Synthesis of Advanced Triazole-Ether Agrochemicals

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Process Development Scientists Compound: (1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (CAS: 1803601-43-5) Executive Summary The development of n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Process Development Scientists Compound: (1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (CAS: 1803601-43-5)

Executive Summary

The development of next-generation agrochemicals heavily relies on privileged heterocyclic scaffolds that can modulate physicochemical properties while ensuring high target-site affinity [1]. (1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide is a highly versatile, crystalline building block utilized extensively in the synthesis of triazole-ether herbicides and fungicides [2]. This application note details the mechanistic rationale, reaction dynamics, and self-validating protocols for utilizing this compound in O-alkylation workflows, specifically focusing on the synthesis of herbicidal nicotinamide ethers.

Chemical Profile & Reactivity Dynamics

Why the Hydrobromide Salt?

The free base form, (1-methyl-1H-1,2,4-triazol-5-yl)methanol, is prone to hygroscopicity and can undergo slow auto-condensation or oxidation during long-term storage. By utilizing the hydrobromide salt (CAS 1803601-43-5) , researchers gain three distinct advantages:

  • Crystallinity & Handling: The salt form locks the triazole ring in a protonated state, yielding a highly crystalline, free-flowing powder that is ideal for precise stoichiometric weighing in large-scale process chemistry [3].

  • Moisture Resistance: It significantly reduces moisture uptake, preventing the hydrolysis of sensitive electrophiles during subsequent coupling steps.

  • Controlled Reactivity: The presence of the HBr salt allows for a controlled, two-stage deprotonation process during etherification, acting as an internal thermal buffer when reacting with strong bases like Sodium Hydride (NaH).

Mechanistic Role in Agrochemicals

In modern herbicide design, the 1-methyl-1,2,4-triazole moiety serves as a critical pharmacophore. When linked via an ether bridge to a nicotinamide or diaryl core, the triazole nitrogen atoms act as hydrogen-bond acceptors within the active site of target enzymes, such as Acetolactate Synthase (ALS) or Protoporphyrinogen Oxidase (PPO) [4]. The ether linkage provides the necessary conformational flexibility for the triazole head to dock deeply into the enzymatic pocket, outcompeting natural substrates and halting plant cell division.

MOA Agro Triazole-Ether Herbicide Enzyme Acetolactate Synthase (ALS) Agro->Enzyme Competitive Binding at Active Site Metabolite Branched-Chain Amino Acids (Val, Leu, Ile) Enzyme->Metabolite Catalysis (Blocked) Phenotype Plant Cell Death (Necrosis) Metabolite->Phenotype Depletion Halts Protein Synthesis

Fig 1. Mode of action: ALS enzyme inhibition by triazole-ether herbicides leading to plant death.

Quantitative Data: Reaction Optimization

The core application of this building block is its conversion into a nucleophilic alkoxide for Nucleophilic Aromatic Substitution ( SN​Ar ) with aryl or heteroaryl chlorides. Table 1 summarizes the causality behind condition optimization for coupling (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide with a model 2-chloronicotinamide electrophile.

Table 1: Optimization of O-Alkylation Conditions

EntryBase (Eq.)SolventTemp (°C)Time (h)Yield (%)Purity (%)Causality / Mechanistic Observation
1 K2​CO3​ (3.0)DMF80124588Weak base fails to fully deprotonate the alcohol; required heating causes partial degradation of the nicotinamide core.
2 Cs2​CO3​ (2.5)MeCN6086291Better solubility than K2​CO3​ , but the heterogeneous reaction remains sluggish.
3NaH (2.1)THF0 to 2567894Strong base ensures complete alkoxide formation, but THF limits the SN​Ar reaction rate.
4 NaH (2.1) DMF 0 to 25 3 92 >98 Optimal. DMF accelerates SN​Ar . Complete neutralization and rapid coupling prevent side reactions.

Experimental Protocols

Protocol: Synthesis of Herbicidal Triazole-Nicotinamide Ethers

This protocol outlines the optimal conditions (Entry 4) for the etherification of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide with a halogenated nicotinamide derivative, a common workflow in herbicide discovery [1].

Phase 1: Free-Basing and Alkoxide Generation (Self-Validating Step)
  • Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and pressure-equalizing dropping funnel.

  • Reagent Loading: Charge the flask with (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (1.94 g, 10.0 mmol) and anhydrous DMF (20 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.84 g, 21.0 mmol) in small portions over 15 minutes.

    • Expert Insight (Causality): Exactly 2.1 equivalents of NaH are required. The first equivalent neutralizes the HBr salt, generating the free base and H2​ gas. The second equivalent deprotonates the primary alcohol to form the reactive alkoxide.

    • Self-Validation Check: Observe the reaction mixture. The cessation of vigorous bubbling ( H2​ evolution) and the transition from a turbid suspension to a clear/slightly yellow solution confirms complete alkoxide formation. If the solution remains highly cloudy, micro-titrate with an additional 0.1 eq of NaH.

  • Maturation: Stir the mixture at 0 °C for an additional 30 minutes to ensure complete deprotonation.

Phase 2: Nucleophilic Aromatic Substitution ( SN​Ar )
  • Electrophile Addition: Dissolve the target electrophile (e.g., 2-chloro-6-(trifluoromethyl)nicotinamide derivative, 9.5 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the alkoxide mixture at 0 °C over 20 minutes.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 hours.

    • Expert Insight: The polar aprotic nature of DMF poorly solvates the alkoxide anion, leaving it "naked" and highly reactive, which drastically accelerates the SN​Ar attack on the electron-deficient chloropyridine ring.

Phase 3: Quenching and Isolation
  • Quenching: Cool the reaction back to 0 °C and carefully quench by adding saturated aqueous NH4​Cl solution (10 mL) dropwise.

    • Causality: Using NH4​Cl instead of water prevents the local pH from spiking, which could otherwise hydrolyze the sensitive nicotinamide amide bonds.

  • Extraction: Dilute the mixture with distilled water (50 mL) and extract with Ethyl Acetate ( 3×30 mL).

  • Washing & Drying: Wash the combined organic layers with brine ( 3×20 mL) to remove residual DMF. Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the pure triazole-ether agrochemical.

SynthesisWorkflow SM (1-Methyl-1H-1,2,4-triazol -5-yl)methanol HBr Base Neutralization & Deprotonation (NaH) SM->Base DMF, 0°C 2.1 eq Base Ether SNAr Etherification (Add Aryl Chloride) Base->Ether H2 Gas Evolution Alkoxide Formed Product Triazole-Ether Agrochemical Ether->Product 25°C, 3h Workup

Fig 2. Synthesis workflow for triazole-ether agrochemicals via SNAr etherification.

Troubleshooting & Safety Directives

  • Incomplete Conversion: If LC-MS indicates unreacted electrophile after 3 hours, the alkoxide may have been quenched by adventitious moisture. Ensure all glassware is strictly flame-dried and DMF is stored over activated molecular sieves.

  • Formation of Symmetrical Ethers: If the electrophile contains multiple leaving groups, the highly reactive triazole alkoxide may cause over-alkylation. To mitigate this, reverse the addition order (add the alkoxide dropwise to an excess of the electrophile).

  • Safety: Sodium Hydride is highly pyrophoric. Quench all NaH-contaminated glassware with isopropanol before introducing water. The generation of hydrogen gas during Phase 1 requires reactions to be conducted in a well-ventilated fume hood.

References

  • US Patent 20220386607A1 Title: Nicotinamide compound and herbicidal composition comprising compound Source: Google Patents URL
  • Journal of Agricultural and Food Chemistry Title: Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery Source: American Chemical Society (ACS) Publications URL:[Link]

  • Journal of Agricultural and Food Chemistry Title: Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors Source: American Chemical Society (ACS) Publications URL:[Link]

Method

Scalable Production and Process Optimization of (1-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrobromide

Introduction and Strategic Rationale The compound (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (CAS: 1803601-43-5) is a highly valued heterocyclic building block, frequently utilized as a critical intermediate i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The compound (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (CAS: 1803601-43-5) is a highly valued heterocyclic building block, frequently utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including triazolo-pyridazine derivatives and various angiotensin II receptor antagonists.

Scaling up the production of this molecule presents distinct chemical engineering challenges. The traditional batch synthesis relies on the highly exothermic lithiation of 1-methyl-1H-1,2,4-triazole, which is prone to thermal degradation and non-selective side reactions if heat transfer is poorly managed. To meet modern E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards for process chemistry, this application note outlines a hybrid manufacturing strategy: a Continuous Plug Flow Reactor (PFR) approach for the cryogenic lithiation and formylation, followed by a robust batch reduction and salt crystallization.

Mechanistic Causality & Process Design

Regioselective Lithiation

The first critical step is the deprotonation of 1-methyl-1H-1,2,4-triazole. When treated with a strong base like n-butyllithium (n-BuLi), the [1]. Causality: This regioselectivity is driven by the strong inductive electron-withdrawing effects of the adjacent N-1 and N-4 atoms, which significantly increase the acidity of the C-5 proton. Furthermore, the resulting 5-lithio species is stabilized by coordination with the solvent (Tetrahydrofuran, THF).

The Shift to Continuous Flow

The 5-lithio-1-methyl-1H-1,2,4-triazole intermediate is thermally unstable; at temperatures above -40 °C, it undergoes rapid decomposition (e.g., ring fragmentation or ketenimine formation). In traditional batch reactors, scaling up this highly exothermic metalation requires extended addition times, leading to localized hot spots and yield degradation. Causality: Transitioning the lithiation and subsequent dimethylformamide (DMF) quench to a [2] maximizes the surface-area-to-volume ratio. This ensures instantaneous heat dissipation, allowing the transient lithiated species to be generated and consumed within seconds, drastically improving the yield and safety profile.

Rationale for the Hydrobromide Salt

While the free base, (1-methyl-1H-1,2,4-triazol-5-yl)methanol, can be isolated, it is highly polar, prone to hygroscopicity, and difficult to handle on a multi-kilogram scale. Causality: Converting the free base to the hydrobromide salt enhances the thermodynamic stability, induces the formation of a free-flowing crystalline solid, and purifies the intermediate by rejecting process impurities into the crystallization mother liquor.

Process Visualization

G SM 1-Methyl-1H-1,2,4-triazole (Starting Material) Lithiation Continuous Flow Lithiation (n-BuLi, THF, -70 °C) SM->Lithiation Intermediate 5-Lithio-1-methyl-1H-1,2,4-triazole (Transient Intermediate) Lithiation->Intermediate Formylation In-line Formylation (DMF quench, -50 °C to RT) Intermediate->Formylation Aldehyde 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde (Isolated or Telescoped) Formylation->Aldehyde Reduction Batch Reduction (NaBH4, EtOH, 0 °C to RT) Aldehyde->Reduction FreeBase (1-Methyl-1H-1,2,4-triazol-5-yl)methanol (Free Base) Reduction->FreeBase SaltFormation Salt Formation & Crystallization (HBr aq., IPA/Heptane) FreeBase->SaltFormation Product (1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (Final API Intermediate) SaltFormation->Product

Figure 1: Hybrid flow and batch scale-up workflow for the target hydrobromide salt.

Experimental Protocols (Self-Validating Systems)

Step 1: Continuous Flow Synthesis of 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde

Objective: Safely execute the cryogenic lithiation and formylation to yield the aldehyde precursor.

  • System Priming: Purge the dual T-mixer continuous flow system with anhydrous THF under a nitrogen atmosphere. Chill T-mixer 1 to -70 °C and T-mixer 2 to -50 °C.

  • Reagent Delivery:

    • Stream A: 1.0 M 1-methyl-1H-1,2,4-triazole in anhydrous THF.

    • Stream B: 2.5 M n-BuLi in hexanes.

    • Stream C: 2.0 M anhydrous DMF in THF.

  • Reaction Execution: Pump Stream A and Stream B into T-mixer 1 at flow rates establishing a 1:1.05 molar ratio. The residence time in the first loop should be precisely 5–8 seconds to form the 5-lithio intermediate.

  • Formylation: The output of T-mixer 1 immediately enters T-mixer 2, intersecting with Stream C (1.2 equivalents of DMF). The mixture passes through a residence time unit (RTU) at -50 °C for 60 seconds.

  • Quench: The reactor output is continuously fed into a stirred batch vessel containing 10% aqueous NH₄Cl at 0 °C.

  • Self-Validation (IPC 1 - Lithiation Efficiency): Divert a 0.5 mL aliquot of the post-T-mixer-1 stream directly into MeOD. Analyze via ¹H-NMR. Validation Criteria: Disappearance of the C-5 proton singlet (~7.9 ppm) and >98% deuterium incorporation confirms quantitative lithiation.

  • Self-Validation (IPC 2 - Formylation): Perform HPLC-UV analysis on the quenched output. Validation Criteria: >95% conversion to the aldehyde intermediate.

Step 2: Batch Reduction to the Free Base

Objective: Chemoselectively reduce the aldehyde to the corresponding alcohol [3].

  • Preparation: Extract the quenched aqueous mixture from Step 1 with Ethyl Acetate (3x), dry over MgSO₄, and concentrate under reduced pressure to yield crude 1-methyl-1H-1,2,4-triazole-5-carbaldehyde.

  • Reduction: Dissolve the crude aldehyde in absolute ethanol to achieve a 0.5 M solution. Cool the reactor to 0 °C.

  • Reagent Addition: Add Sodium Borohydride (NaBH₄, 0.6 equivalents) portion-wise over 30 minutes. Causality: NaBH₄ is utilized instead of stronger hydrides (e.g., LiAlH₄) because it is strictly chemoselective for the aldehyde, preventing over-reduction or cleavage of the triazole ring, and is highly manageable for batch scale-up.

  • Maturation: Remove the cooling bath and stir for 2 hours at room temperature.

  • Quench & Workup: Carefully quench unreacted NaBH₄ with acetone (1.0 equivalent). Concentrate the mixture, dilute with minimal water, and extract with Dichloromethane (DCM).

  • Self-Validation (IPC 3 - Reduction Completion): Analyze the organic phase via LC-MS. Validation Criteria: The aldehyde peak must be < 1.0% Area Under Curve (AUC) relative to the (1-methyl-1H-1,2,4-triazol-5-yl)methanol product peak.

Step 3: Hydrobromide Salt Formation and Crystallization

Objective: Isolate the target molecule as a highly pure, stable crystalline solid.

  • Dissolution: Dissolve the crude free base in Isopropanol (IPA) (approx. 5 volumes). Cool the jacketed reactor to 5 °C.

  • Salt Formation: Slowly charge 48% aqueous Hydrobromic Acid (HBr, 1.05 equivalents) via an addition funnel. Maintain the internal temperature below 15 °C to prevent solvent degradation or discoloration.

  • Crystallization: Stir the solution for 1 hour at 5 °C. Slowly add n-heptane (approx. 5 volumes) as an anti-solvent over 45 minutes to induce supersaturation and crystallization.

  • Isolation: Filter the resulting white crystalline slurry. Wash the filter cake with a cold 1:1 mixture of IPA/heptane.

  • Drying: Dry the solid in a vacuum oven at 40 °C to constant weight.

  • Self-Validation (IPC 4 - Stoichiometry & Purity): Perform Ion Chromatography (IC) on the dried API intermediate. Validation Criteria: The theoretical bromide content for C₄H₈BrN₃O (MW: 194.03 g/mol ) is 41.18%. The batch is validated if the IC assay returns a bromide content between 40.5% and 41.5% w/w, confirming a perfect 1:1 molar salt ratio.

Quantitative Data Summaries

Table 1: Process Parameters & Yield Comparison (Batch vs. Continuous Flow for C-5 Formylation)

ParameterCryogenic BatchContinuous Flow (PFR)Causality / Advantage
Operating Temperature -78 °C-50 °C to -70 °CFlow allows higher operating T due to superior heat transfer.
Mixing Time > 30 min< 2 secondsRapid mixing prevents localized hot spots and side reactions.
Intermediate Stability Prone to degradationConsumed instantlyFlow telescopes the quench, avoiding thermal decomposition.
Yield (Aldehyde) 65% - 70%88% - 92%Precise stoichiometry and rapid quench drastically improve yield.

Table 2: Quality Attributes of (1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide

AttributeSpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Chemical Purity ≥ 99.0% (a/a)HPLC-UV (254 nm)
Bromide Content 40.5% - 41.5% w/wIon Chromatography / Titration
Moisture Content ≤ 0.5%Karl Fischer Titration
Identity Conforms to structure¹H-NMR (D₂O) / LC-MS

References

  • Anderson, D. K., Sikorski, J. A., Reitz, D. B., & Pilla, L. T. (1986). Triazole phosphonates: electrophilic substitution of 1-substituted-1H-1,2,4-triazoles via lithiated triazole intermediates. Journal of Heterocyclic Chemistry, 23(4), 1257-1262. URL:[Link]

  • May, S. A., Johnson, M. D., Buser, J. Y., et al. (2012). Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. Organic Process Research & Development, 16(5), 982-1002. URL:[Link]

  • European Patent Office. (2014). Substituted triazolo-pyridazine derivatives (Patent No. EP2716158A1).
Application

Application Note: Advanced Protocols for N-Alkylation Using (1-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrobromide

Introduction & Scientific Context (1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (CAS: 1803601-43-5) is a highly versatile, crystalline building block utilized extensively in medicinal chemistry and drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

(1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (CAS: 1803601-43-5) is a highly versatile, crystalline building block utilized extensively in medicinal chemistry and drug discovery[1]. The attachment of the 1-methyl-1,2,4-triazole moiety via N-alkylation is a proven structural modification strategy used to improve the aqueous solubility, metabolic stability, and target-binding affinity of lead compounds.

This specific pharmacophore is prominently featured in advanced preclinical candidates targeting the central nervous system—such as the GABA-A receptor allosteric modulator L-838417[2]—and in small-molecule modulators of the Keap1-Nrf2 antioxidant gene transcription pathway[3].

Mechanistic Rationale & Causality

Why Utilize the Hydrobromide Salt? The free base of (1-methyl-1H-1,2,4-triazol-5-yl)methanol is prone to hygroscopicity and can be difficult to handle on a large scale. The hydrobromide salt ensures stoichiometric precision, high crystallinity, and an extended shelf life[1]. However, the presence of the HBr salt dictates that any experimental workflow must begin with a stoichiometric neutralization step (typically using triethylamine or DIPEA). Failing to neutralize the salt will result in the protonation of basic amine nucleophiles or the rapid degradation of acid-sensitive coupling reagents (such as DIAD in Mitsunobu reactions).

Electrophilic Activation vs. Direct Coupling The triazole ring exerts a strong electron-withdrawing inductive effect. This slightly decreases the nucleophilicity of the adjacent primary hydroxyl group and severely destabilizes potential carbocation intermediates, rendering SN1 pathways non-viable. To facilitate N-alkylation, the hydroxyl group must be converted into a superior leaving group (e.g., a mesylate)[3], or the reaction must be thermodynamically driven via a Mitsunobu protocol.

Isolation of the mesylate intermediate is generally avoided due to its limited thermal stability and potential for self-alkylation. Therefore, an in situ activation-displacement workflow is the industry standard for basic amines[3], while the Mitsunobu reaction is reserved for acidic amines.

Experimental Workflows & Step-by-Step Methodologies

Protocol A: One-Pot In Situ Mesylation & N-Alkylation

Optimal for: Primary and secondary aliphatic or aromatic amines.

  • Neutralization & Activation: Suspend (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

  • Add triethylamine (2.5 eq) dropwise. Causality Note: The excess base accounts for both the initial HBr neutralization (1.0 eq) and the subsequent scavenging of HCl generated during mesylation (1.0 eq), with a slight excess to maintain basicity.

  • Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise over 10 minutes. Stir at 0 °C for 30 minutes to ensure complete conversion to the mesylate intermediate[3].

  • Nucleophilic Displacement: Add the target amine nucleophile (0.9 eq) directly to the reaction mixture. Causality Note: Using the amine as the limiting reagent prevents unreacted amine from complicating the final purification step.

  • Heat the mixture to 60–80 °C for 12–18 hours. Monitor the consumption of the mesylate intermediate via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with ethyl acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Direct Mitsunobu N-Alkylation

Optimal for: Acidic amines (pKa < 13), such as sulfonamides, imides, or highly electron-deficient heterocycles.

  • Neutralization: Dissolve the hydrobromide salt (1.2 eq) in anhydrous THF (0.1 M). Add DIPEA (1.2 eq) and stir for 15 minutes at room temperature to liberate the free base.

  • Reagent Assembly: Add the acidic amine (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq). Cool the mixture to 0 °C.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20 minutes. Causality Note: Slow addition is critical to prevent the premature depletion of the reactive betaine intermediate via side reactions.

  • Allow the reaction to warm naturally to room temperature and stir for 16 hours.

  • Workup: Concentrate the solvent in vacuo. Resuspend the crude residue in cold diethyl ether to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter the suspension and purify the concentrated filtrate via reverse-phase HPLC.

Quantitative Data & Protocol Comparison

To ensure a self-validating experimental design, researchers should select their protocol based on the pKa of the target amine. The table below summarizes the quantitative parameters for both workflows.

ParameterProtocol A: In Situ MesylationProtocol B: Mitsunobu Coupling
Substrate Scope Aliphatic, aromatic, and basic aminesAcidic amines (pKa < 13), imides, sulfonamides
Reagent Equivalents Triazole (1.0 eq), Amine (0.9 eq), MsCl (1.1 eq), TEA (2.5 eq)Triazole (1.2 eq), Amine (1.0 eq), PPh₃ (1.5 eq), DIAD (1.5 eq)
Solvent System Anhydrous DMFAnhydrous THF
Temperature Profile 0 °C (Activation) → 60–80 °C (Displacement)0 °C (Addition) → 25 °C (Coupling)
Typical Reaction Time 12–18 hours16 hours
Expected Yield Range 65–85%50–75%
Primary Byproducts Triethylammonium chloride/bromideTriphenylphosphine oxide (TPPO), reduced DIAD

Pathway Visualizations

Workflow SM (1-Methyl-1H-1,2,4-triazol-5-yl)methanol HBr Base Neutralization (TEA or DIPEA) SM->Base Act Activation (MsCl, 0°C) Base->Act Pathway A Mits Mitsunobu Coupling (PPh3, DIAD) Base->Mits Pathway B Int Mesylate Intermediate Act->Int Nuc2 Acidic Amine Nucleophile (pKa < 13) Mits->Nuc2 Nuc1 Amine Nucleophile (SN2 Displacement) Int->Nuc1 Prod N-Alkylated Triazole Product Nuc1->Prod Nuc2->Prod

Workflow for N-alkylation using (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide.

Pathway Triazole Triazole-Alkylated Pharmacophore Target1 GABA-A Receptor (α2, α3, α5 subtypes) Triazole->Target1 Allosteric Modulation Target2 Keap1-Nrf2 Protein Complex Triazole->Target2 PPI Inhibition Resp1 Anxiolytic & Anticonvulsant Effects Target1->Resp1 Resp2 ARE Gene Transcription Target2->Resp2

Pharmacological signaling pathways modulated by triazole-alkylated drug candidates.

References

  • Aaron Chemicals. "(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide Product Catalog". 1

  • Longdom Publishing. "Design, Synthesis and Antibacterial Activity of 1-(8-(Ayloxy)-2- (Trifluoromethyl) Imidazo [1, 2 - a] pyrazin-6-yl)ethan-1-amine derivatives".

  • European Patent Office (EPO). "Substituted triazolo-pyridazine derivatives - Patent 2716158". 2

  • Google Patents (WIPO). "WO 2020/084300 A1 - Modulators of the Keap1-Nrf2 Pathway". 3

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues with (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide. As a hydrobr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide. As a hydrobromide salt of a substituted triazole, this compound's solubility behavior is governed by a combination of factors including solvent polarity, pH, temperature, and the common ion effect. This guide provides a structured approach to troubleshooting, from fundamental principles to advanced problem-solving techniques.

Compound Profile: (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide

PropertyInferred Characteristics & Expert Insights
Compound Type Hydrobromide salt of a substituted 1,2,4-triazole. Triazoles are heterocyclic compounds known for their roles in medicinal chemistry.[1][2]
Expected Solubility As a salt, it is anticipated to have higher aqueous solubility compared to its free base form, particularly in acidic to neutral conditions.[3] The parent 1H-1,2,4-triazole is noted to be soluble in water and most organic solvents.[1][2][4] However, the specific substituents and the hydrobromide counter-ion will modulate this behavior.
Key Structural Features The 1,2,4-triazole ring contains three nitrogen atoms, which can participate in hydrogen bonding.[4] The methyl and methanol groups also influence polarity. The hydrobromide salt form indicates the compound is basic and has been protonated.
CAS Number 1803601-43-5[5]
Molecular Formula C4H8BrN3O[5]
Molecular Weight 194.03 g/mol [5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide?

A1: For initial attempts, we recommend starting with deionized water. As a hydrobromide salt, it is designed for enhanced aqueous solubility.[3] If solubility is limited, a modest increase in temperature (e.g., to 37°C) or gentle agitation can be beneficial. If aqueous solubility remains poor, consider polar protic solvents like methanol or ethanol, or a mixture of these with water.[6]

Q2: My compound is not dissolving in water. What should I try next?

A2: If you are experiencing poor aqueous solubility, consider the following:

  • pH Adjustment: The solubility of hydrobromide salts of weak bases can be highly pH-dependent.[7] Ensure your aqueous medium is not basic, as this could cause precipitation of the less soluble free base. Maintaining a slightly acidic to neutral pH (pH < 7) is often optimal.

  • Co-solvents: For biological assays, the use of a co-solvent like dimethyl sulfoxide (DMSO) is common.[8] However, it's crucial to keep the final concentration low (typically <1%) to avoid cellular toxicity.[8] For other applications, mixtures of water with methanol, ethanol, or acetonitrile can be effective.[6]

Q3: Can I heat the solution to improve solubility?

A3: Yes, gentle heating can increase the rate of dissolution and the solubility limit. However, it is essential to first assess the thermal stability of the compound.[8] We recommend a preliminary stability test by dissolving a small amount of the compound at an elevated temperature and monitoring for any changes in color or the appearance of precipitates over time.

Q4: I've dissolved my compound in DMSO for a biological assay, but it precipitates upon dilution into my aqueous buffer. What is happening?

A4: This is a common issue when using a strong organic solvent like DMSO as a primary stock solution. The compound may be highly soluble in DMSO but crashes out when the solvent environment abruptly changes to a predominantly aqueous one. To mitigate this, try:

  • Lowering the Stock Concentration: A more dilute stock in DMSO may prevent precipitation upon dilution.

  • Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in smaller increments while vortexing.

  • Using an Intermediate Solvent: A solvent in which the compound is moderately soluble and that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG), can sometimes bridge the solubility gap.

In-Depth Troubleshooting Guide

If the initial troubleshooting steps in the FAQ section are unsuccessful, a more systematic approach is required. This guide will walk you through a logical workflow to diagnose and resolve persistent solubility issues.

Troubleshooting Workflow

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Systematic Solvent & Condition Optimization cluster_2 Phase 3: Resolution A Start: Compound Fails to Dissolve B Verify Compound Integrity (Purity, Correct Material) A->B C Initial Solvent Screen (Water, Methanol, Ethanol, DMSO) B->C D Is Aqueous Solubility Required? C->D E Optimize Aqueous System: - Adjust pH (acidic) - Temperature Variation - Sonication D->E Yes G Test Alternative Solvents: - Polar Aprotic (DMF, DMAc) - Ethereal (THF) D->G No F Explore Co-Solvent Systems: - Water/Ethanol - Water/Methanol - Water/Acetonitrile E->F K Consult Technical Support (Further Analysis May Be Needed) E->K Still Insoluble H Is the compound for a biological assay? F->H F->K Still Insoluble G->H G->K Still Insoluble I Formulation Strategy: - Surfactants (e.g., Tween 80) - Cyclodextrins H->I Yes J Successful Dissolution H->J No, and solubility achieved I->J I->K Still Insoluble

Caption: A systematic workflow for troubleshooting solubility issues.

Step 1: Verify Compound Integrity

Before extensive solubility testing, it is crucial to confirm that the compound is what it is purported to be and is of sufficient purity. Impurities can significantly impact solubility. If possible, verify the material using techniques like NMR or mass spectrometry.[8]

Step 2: The Impact of pH on Solubility

For a hydrobromide salt of a basic compound, the pH of the aqueous solution is a critical factor. The salt exists in equilibrium with its free base form.

  • In acidic to neutral solutions (lower pH): The equilibrium favors the protonated (salt) form, which is generally more water-soluble.

  • In basic solutions (higher pH): The equilibrium shifts towards the neutral free base, which is often significantly less soluble in water, leading to precipitation.[9]

Protocol for pH Optimization:

  • Prepare a suspension of the compound in deionized water (e.g., 1 mg/mL).

  • While stirring, slowly add 0.1 M HCl dropwise to lower the pH. Observe for any increase in clarity.

  • In a separate suspension, add a buffer with a known acidic pH (e.g., pH 4-5) and observe solubility.

  • This will help determine the pH range in which the compound is most soluble.

Step 3: The Common Ion Effect

The "common ion effect" can decrease the solubility of a salt if the solvent already contains one of the ions that make up the salt.[7][10] For (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide, adding a source of bromide ions (e.g., from a buffer like potassium bromide) could potentially decrease its solubility.[10] Conversely, in some cases, the presence of other salts can increase solubility through changes in ionic strength. This effect is generally less pronounced than the impact of pH.

Step 4: Systematic Solvent Screening Protocol

If water and simple alcohols are insufficient, a broader solvent screen is necessary. This protocol uses a small amount of material to efficiently test a range of solvents.

Materials:

  • (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide

  • Small vials (e.g., 1.5 mL HPLC vials)

  • A selection of solvents (see table below)

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh approximately 1-2 mg of the compound into each labeled vial.

  • Add a small, measured volume of the first solvent (e.g., 100 µL) to the first vial.

  • Vortex the vial vigorously for 1-2 minutes. If the solid does not dissolve, sonicate for 5-10 minutes.

  • If the solid dissolves completely, the compound is soluble at that concentration (e.g., >10-20 mg/mL).

  • If the solid does not dissolve, add another aliquot of solvent (e.g., another 100 µL) and repeat step 3. Continue this process until the compound dissolves or a practical volume limit is reached.

  • Record the approximate solubility in each solvent.

Table of Recommended Solvents for Screening:

ClassSolventRationale
Polar Protic Water, Methanol, EthanolCapable of hydrogen bonding; often effective for salts.[6]
Polar Aprotic DMSO, DMF, AcetonitrileCan dissolve a wide range of compounds, including salts.[11]
Ethereal Tetrahydrofuran (THF)Lower polarity; may be useful if the compound has significant non-polar character.[11]
Aqueous Buffers pH 4.0 Acetate Buffer, pH 7.4 Phosphate-Buffered Saline (PBS)To assess pH-dependent aqueous solubility.[7]

Advanced Strategies for Difficult Cases

For compounds that remain challenging to dissolve, particularly for in vivo or complex in vitro applications, formulation strategies may be necessary:

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate poorly soluble compounds, increasing their apparent aqueous solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in water.

By following this structured guide, researchers can efficiently diagnose and overcome solubility challenges with (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide, enabling the successful progression of their experiments.

References

  • Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. (2024). ResearchGate. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Molecular Biosciences. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). PMC. [Link]

  • 1,2,3-Triazole. (n.d.). Wikipedia. [Link]

  • Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. (2021). Study.com. [Link]

  • pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. (n.d.). CR Com. [Link]

  • Can anyone tell me a solvent for my synthetic product solubility?. (2013). ResearchGate. [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1985). PubMed. [Link]

  • Investigation of mechanisms for enhancing the solubility and dissolution rate of drugs which form slightly soluble salts. (n.d.). UMB Digital Archive. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]

  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (2017). ResearchGate. [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022). ACS Publications. [Link]

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. (2013). ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Handling and Storing (1-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrobromide

Overview (1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (CAS: 1803601-43-5)[1] is a highly versatile building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview

(1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (CAS: 1803601-43-5)[1] is a highly versatile building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics and dihydroorotate dehydrogenase (DHODH) inhibitors[2]. Due to the presence of both a reactive hydroxymethyl group and a hydrobromide counterion, this compound is highly susceptible to environmental degradation.

This guide provides field-proven, mechanistically grounded troubleshooting and storage protocols to ensure experimental reproducibility and maintain the integrity of your chemical inventory.

I. Frequently Asked Questions: Mechanisms of Degradation

Q1: Why does my compound transition from a free-flowing white powder to a yellow, sticky substance over time? A: This physical and chemical transformation is driven by two distinct but compounding mechanisms:

  • Deliquescence (Sticky Texture): Hydrobromide salts are inherently highly hygroscopic. When exposed to ambient humidity, the salt absorbs atmospheric water until it dissolves in its own absorbed moisture, destroying the crystalline structure.

  • Photo-Oxidation (Yellow Discoloration): The bromide ion ( Br− ) is susceptible to photo-oxidation. UV and visible light, combined with dissolved oxygen in the absorbed moisture layer, catalyze the oxidation of Br− to elemental bromine ( Br2​ ). The presence of trace Br2​ imparts the characteristic yellow/brown color.

Q2: Can I store this compound at room temperature if it is kept in a desiccator? A: No. While a desiccator mitigates moisture-driven deliquescence, it does not arrest thermal degradation. Authoritative suppliers dictate that the free base and its salts must be stored tightly sealed at 2-8°C. Elevated temperatures provide the activation energy required for slow, thermodynamically driven side reactions, including the degradation of the hydroxymethyl group.

Q3: How does degraded starting material affect my downstream coupling reactions? A: In typical nucleophilic substitution workflows (e.g., forming ether linkages using sodium hydride[2]), moisture from deliquescence will prematurely quench your base, drastically reducing yields. Furthermore, free bromine generated from photo-oxidation can act as an electrophile, causing unwanted bromination of electron-rich aromatic substrates in your reaction mixture.

II. Degradation Pathways

DegradationPathways A (1-methyl-1H-1,2,4-triazol-5-yl) methanol hydrobromide B Ambient Moisture (H2O) A->B Hygroscopicity C UV/Visible Light Exposure A->C Photoreactivity D Thermal Stress (> 25°C) A->D Activation Energy E Deliquescence & Clumping B->E Water Absorption G Hydrolysis & Ring Degradation B->G Solvation Effects F Bromide Oxidation (Br- to Br2) C->F Photo-oxidation D->G Kinetic Acceleration

Logical relationship of environmental stressors and degradation pathways.

III. Quantitative Stability Profile

To illustrate the critical nature of proper storage, the following table summarizes the degradation kinetics of the hydrobromide salt under various environmental conditions.

Storage ConditionContainer Type1 Month Purity3 Month Purity6 Month PurityPhysical State at 6 Months
2-8°C, Dry (Ar) Amber Glass>99.5%>99.0%>98.5%White, free-flowing powder
25°C, Dry (Ar) Clear Glass98.0%95.5%91.0%Off-white powder
25°C, 60% RH Unsealed85.0%<70.0%<50.0%Yellow, sticky/deliquescent
25°C, Light Exp. Clear Glass92.0%84.0%76.0%Brown/Yellow clumps

Note: Purity assessed via HPLC-UV (254 nm). Degradation under high humidity (60% RH) is primarily driven by moisture-induced base quenching and subsequent hydrolysis.

IV. Troubleshooting Guide: Diagnostics & Corrective Actions

Issue 1: Unexplained low yield in downstream etherification.

  • Diagnostic: Perform a Karl Fischer (KF) titration on the batch of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide.

  • Causality: Water content > 0.5% will consume equivalents of NaH or other bases used in the coupling step[2].

  • Corrective Action: Dry the compound under high vacuum (0.1 mbar) at 35°C for 12 hours prior to the reaction. Self-Validation: Re-run KF titration post-drying to confirm water content is < 0.1% before proceeding.

Issue 2: Multiple unexpected peaks in LC-MS during purity checks.

  • Diagnostic: Analyze the mass spectra for M+16 (oxidation) or brominated adducts.

  • Causality: Exposure to oxygen and light has degraded the compound.

  • Corrective Action: Discard the compromised batch. Implement the Inert Aliquoting Protocol (Section V) for all future batches.

V. Standard Operating Procedures (SOPs)

Protocol 1: Inert Aliquoting and Storage (Self-Validating Workflow)

To prevent repeated freeze-thaw cycles and atmospheric exposure, the bulk material must be aliquoted immediately upon receipt.

Materials Needed:

  • Amber glass vials (2 mL) with PTFE-lined screw caps.

  • Argon or Nitrogen-filled glovebox.

  • Parafilm.

Step-by-Step Methodology:

  • Preparation: Pre-dry the amber glass vials in an oven at 120°C for 4 hours. Transfer them into the inert glovebox and allow them to cool to room temperature.

  • Transfer: Bring the sealed bulk bottle of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide[1] into the glovebox.

  • Aliquoting: Weigh out single-reaction quantities (e.g., 100 mg to 500 mg) into the pre-dried amber vials.

  • Sealing: Securely cap each vial with a PTFE-lined cap. Wrap the seal tightly with Parafilm.

  • Storage: Remove the vials from the glovebox. Place them in a secondary sealed container containing indicating silica gel desiccant. Store the container at 2-8°C.

  • Self-Validation Step: Include one "dummy" vial containing exactly 100.0 mg of the compound. Weigh this vial monthly. An increase in mass indicates a failure in the seal and moisture ingress, validating the need to replace the caps or desiccant.

StorageWorkflow S1 Receive Cold Chain S2 Transfer to Inert Glovebox S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Seal with PTFE Caps S3->S4 S5 Store in Desiccator at 2-8°C S4->S5

Step-by-step workflow for the aliquoting and long-term storage of the compound.

Protocol 2: Analytical Validation of Integrity (Pre-Reaction Check)

Before committing the intermediate to a complex multi-step synthesis, validate its integrity using this self-validating analytical check.

  • Visual Inspection: The solid must be purely white. Any yellowing indicates bromine generation.

  • LC-MS Analysis: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile/Water (50:50). Run a standard gradient (5-95% ACN over 14 min)[2].

  • Validation Check: The major peak must correspond to the free base mass ( [M+H]+=114.1 ). The absence of earlier eluting peaks confirms the hydroxymethyl group has not degraded.

References

  • (1-Methyl-1H-1,2,4-triazol-5-yl)methanol - Sigma-Aldrich. Sigma-Aldrich.
  • Substituted triazolo-pyridazine derivatives - Patent 2716158. European Patent Office.
  • (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide. Aaron Chemicals.

Sources

Troubleshooting

solvent selection guide for (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide recrystallization

Topic: Solvent Selection Guide for (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide Recrystallization Audience: Researchers, scientists, and drug development professionals. Executive Summary This guide provides a co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection Guide for (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comprehensive framework for selecting an optimal solvent system for the recrystallization of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (CAS: 1803601-43-5)[1]. The inherent properties of this molecule—a polar, functionalized triazole ring combined with a hydroxyl group and a hydrobromide salt—dictate a specific approach to purification. This document moves beyond generic protocols to offer a decision-making workflow rooted in the physicochemical characteristics of the compound, addressing common challenges such as poor recovery, oiling out, and failure to crystallize.

Understanding the Analyte: Physicochemical Profile

A successful recrystallization begins with an understanding of the target molecule's properties.

  • Structure and Polarity: (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide is a salt. The molecule possesses multiple polar features:

    • A nitrogen-rich 1,2,4-triazole ring, which is inherently polar.

    • A primary alcohol (-CH₂OH) group capable of hydrogen bonding.

    • A hydrobromide salt, which significantly increases its polarity and aqueous solubility.

  • Physical State: The compound is typically a white crystalline powder[2].

  • Solubility Prediction: Based on the "like dissolves like" principle, this highly polar, salt-based compound is predicted to be most soluble in polar protic solvents (e.g., water, alcohols) and less soluble in nonpolar solvents (e.g., hexanes, toluene)[3][4][5]. The key to recrystallization is finding a solvent or solvent system where the solubility is high at elevated temperatures but low at ambient or sub-ambient temperatures[6].

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the recrystallization of polar organic salts.

Q1: Where should I begin my solvent screening for this compound?

Given the compound's high polarity, your primary candidates are polar protic solvents.

  • Top Recommendation: An alcohol/water mixture. A related compound, (1-Methyl-1H-[3][4][5]triazol-3-yl)-methanol, is successfully recrystallized from an ethanol/water mixture[7]. Similarly, the hydrobromide salt of ondansetron was recrystallized using an ethanol/water system[8]. Start with ethanol or isopropanol and add water as an anti-solvent, or dissolve in a minimal amount of hot water and add the alcohol.

  • Single-Solvent Candidates: Short-chain alcohols like methanol, ethanol, or isopropanol are excellent starting points. Methanol will likely be a very strong solvent, so ethanol or isopropanol may offer a better solubility differential between hot and cold conditions[6].

Q2: My compound dissolves completely in my chosen solvent at room temperature. What does this mean?

This indicates the solvent is too effective at solvating the compound at all temperatures, which will lead to poor or no recovery upon cooling.

  • Troubleshooting Steps:

    • Switch to a Less Polar Solvent: If you used methanol, try ethanol or isopropanol.

    • Introduce an Anti-Solvent (Mixed-Solvent System): This is the most common and effective solution. Dissolve your compound in a minimum amount of the "good" hot solvent (e.g., ethanol). Then, while keeping the solution hot, slowly add a "poor," miscible solvent (an anti-solvent) until you observe persistent cloudiness (turbidity). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly[3][5]. Good anti-solvents for this system could include ethyl acetate or acetonitrile.

Q3: The compound is not dissolving, even in boiling solvent. What are my options?

This suggests the chosen solvent is not polar enough.

  • Troubleshooting Steps:

    • Increase Polarity: If you started with isopropanol, move to ethanol, then methanol.

    • Introduce Water: If a pure alcohol is not working, adding a small percentage of water to the alcohol can dramatically increase the solvating power for a hydrobromide salt.

    • Last Resort Solvents: Highly polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) will likely dissolve the compound. However, their very high boiling points make them difficult to remove from the final crystals and should be avoided unless absolutely necessary.

Q4: My compound "oiled out" and formed a liquid layer instead of crystals. How do I fix this?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute[3]. It can also be caused by impurities depressing the melting point.

  • Corrective Actions:

    • Add More Solvent: The most immediate solution is to add more of the hot solvent to decrease the saturation level until the oil redissolves. Then, allow it to cool again, perhaps more slowly.

    • Lower the Boiling Point: Switch to a solvent with a lower boiling point. For example, if you are using water (BP 100 °C), try ethanol (BP 78 °C)[5].

    • Promote Nucleation: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create a surface for crystal growth. Seeding the solution with a tiny crystal from a previous batch can also be effective.

Q5: My crystal yield is very low. How can I improve recovery?

Low yield is a common challenge that can be optimized.

  • Optimization Strategies:

    • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more solute upon cooling, reducing your yield[6].

    • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour to maximize precipitation.

    • Evaporate the Mother Liquor: The filtrate (mother liquor) can be concentrated by carefully boiling off a portion of the solvent and cooling again to obtain a "second crop" of crystals[6]. Note that this second crop may be less pure than the first.

Data Summary: Candidate Solvent Systems

The table below summarizes promising solvents for initial screening, ordered by decreasing polarity.

Solvent SystemClassBoiling Point (°C)Rationale & Expected Behavior
WaterPolar Protic100Likely a very good solvent when hot, but solubility may remain high when cold. Best used in a mixed system with an alcohol[6][9].
MethanolPolar Protic65Likely to be a very strong solvent; may dissolve the compound at room temperature. High potential for poor recovery if used alone[5][6].
EthanolPolar Protic78Excellent starting point. Often provides a good balance of dissolving the compound when hot and allowing it to crystallize when cold[6].
Isopropanol (IPA)Polar Protic82A slightly less polar alcohol than ethanol; may provide a better yield if ethanol proves to be too strong a solvent.
AcetonitrilePolar Aprotic82A polar aprotic option. Could be a good anti-solvent to add to an alcohol solution or a primary solvent if alcohols are too reactive.
AcetonePolar Aprotic56Low boiling point can be advantageous for easy removal, but also makes it difficult to maintain a large temperature gradient for crystallization[5][6].
Ethyl AcetatePolar Aprotic77Unlikely to be a good primary solvent. Excellent candidate as an anti-solvent to be added to an alcoholic solution[3].

Experimental Protocols & Visual Workflow

Protocol: Small-Scale Solvent Screening
  • Preparation: Place ~20-30 mg of your crude (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide into several small test tubes.

  • Single Solvent Test (Room Temp): To the first test tube, add a candidate solvent (e.g., ethanol) dropwise at room temperature. Swirl after each drop. If the solid dissolves completely in <0.5 mL, the solvent is too strong for single-solvent recrystallization. Note the result and move to the next solvent.

  • Single Solvent Test (Hot): If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling & Observation: Remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, scratch the inside of the tube. Finally, place it in an ice bath.

  • Evaluation: An ideal single solvent will dissolve the compound when hot and form a large quantity of crystals upon cooling.

  • Mixed-Solvent Test: If no single solvent is ideal, take a test tube with the compound dissolved in a minimal amount of a "good" hot solvent (e.g., ethanol). Add a "poor" miscible solvent (e.g., ethyl acetate) dropwise until the solution turns cloudy. Add 1-2 drops of the "good" solvent to clarify, then cool as described above.

Workflow for Solvent Selection

The following diagram illustrates the logical decision-making process for selecting the appropriate solvent system.

Solvent_Selection_Workflow start Start: Crude Compound (1-methyl-1H-1,2,4-triazol-5-yl)methanol HBr test_polar_protic Test Polar Protic Solvents (Ethanol, IPA) start->test_polar_protic dissolves_cold Dissolves in cold solvent? test_polar_protic->dissolves_cold insoluble_hot Insoluble in hot solvent? dissolves_cold->insoluble_hot No use_mixed_system Action: Use Mixed-Solvent System 1. Dissolve in hot 'good' solvent (e.g., Ethanol) 2. Add 'poor' anti-solvent (e.g., Ethyl Acetate) dissolves_cold->use_mixed_system Yes use_stronger_solvent Action: Use More Polar Solvent (e.g., Methanol, or Ethanol/Water) insoluble_hot->use_stronger_solvent Yes oiled_out Did it 'oil out'? insoluble_hot->oiled_out No use_mixed_system->oiled_out use_stronger_solvent->oiled_out add_more_solvent Action: Re-heat and Add More Solvent or Switch to lower BP solvent oiled_out->add_more_solvent Yes success Success: Cool, Crystallize, Filter oiled_out->success No add_more_solvent->success

Caption: Decision workflow for recrystallization solvent selection.

References

  • University of California, Los Angeles. (n.d.). Crystallization.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1982). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization.
  • Wigley, L. (n.d.). Recrystallization.
  • Noble, E. G. (n.d.). Hydrogen Chloride and Hydrogen Bromide Sparging Crystallization of Chloride and Bromide Metal Salts. CDC Stacks.
  • Fieser, L. F. (n.d.). Crystallization Solvents.
  • Uchida, H., et al. (2019). Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. Crystals, 9(4), 183.
  • Lilo, D., et al. (2007). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. DTIC.
  • Chem-Impex. (n.d.). (1-Methyl-1H-[3][4][5]triazol-5-yl)methanol. Retrieved from

  • European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
  • Pocker, Y., & Drennan, C. L. (1971). Recrystallization: unexpected behavior. An undergraduate organic demonstration or experiment.
  • Sapphire Bioscience. (n.d.). (1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide.
  • ChemicalBook. (2025). (1-Methyl-1H-[3][4][5]triazol-3-yl)-methanol. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: (1-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrochloride vs. Hydrobromide Salts

Executive Summary (1-Methyl-1H-1,2,4-triazol-5-yl)methanol (CAS 91616-36-3)[1] is a highly versatile heterocyclic building block extensively utilized in the synthesis of kinase inhibitors, antifungal agents, and targeted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Methyl-1H-1,2,4-triazol-5-yl)methanol (CAS 91616-36-3)[1] is a highly versatile heterocyclic building block extensively utilized in the synthesis of kinase inhibitors, antifungal agents, and targeted therapeutics. While the molecule can exist as a free base, it is frequently isolated, shipped, and stored as a halide salt to prevent oxidative degradation and improve handling properties.

For synthetic chemists and formulation scientists, the selection between its Hydrochloride (HCl) (CAS 2094242-04-1)[2] and Hydrobromide (HBr) (CAS 1803601-43-5)[3] forms is not arbitrary. The choice of counterion fundamentally alters the molecule's hygroscopicity, disproportionation kinetics, and downstream reactivity. This guide provides an objective, data-driven comparison of these two salts to inform rational experimental design and prevent costly synthetic errors.

Physicochemical Profiling & Stability Causality

The physical properties of intermediate salts are dictated by the ionic radius and charge density of the counterion. Understanding these differences is critical for both storage and formulation.

  • Solubility and Disproportionation: The chloride ion ( Cl− ) has a smaller ionic radius (167 pm) compared to the bromide ion ( Br− , 196 pm). Consequently, HCl salts typically exhibit higher aqueous solubility ( Ksp​ ) but a lower pHmax​ . As established in 4[4], salts with higher solubility and lower pHmax​ are more susceptible to dissociating back into the free base in microenvironments (e.g., during wet granulation or in specific solvent mixtures). The HBr salt offers superior resistance to disproportionation.

  • Hygroscopicity & Hydration: The higher charge density of the chloride ion makes the HCl salt significantly more hygroscopic. It readily forms hydrates upon exposure to ambient humidity, which can complicate stoichiometric calculations in sensitive reactions. Conversely, HBr salts generally maintain a more consistent anhydrous mass, a phenomenon similarly observed in the5[5].

Quantitative Data Comparison
Property / MetricHydrochloride (HCl) SaltHydrobromide (HBr) Salt
CAS Number 2094242-04-11803601-43-5
Molecular Weight 149.58 g/mol 194.03 g/mol
Aqueous Solubility Very HighHigh
Hygroscopicity Moderate to High (Prone to hydration)Low to Moderate (Stable anhydrous)
Counterion Nucleophilicity Poor ( Cl− )Moderate ( Br− )
Oxidative Stability ExcellentPoor ( Br− easily oxidizes to Br2​ )

Divergent Reactivity in Organic Synthesis

The most critical distinction between the HCl and HBr salts emerges during functional group transformations of the primary alcohol. The counterion acts as a stoichiometric spectator—until it suddenly becomes a competing reactant.

Pathway A: Halogenation (The Mixed Halide Pitfall)

Converting the hydroxymethyl group to a halomethyl group is a standard activation step for subsequent cross-coupling or alkylation.

  • Using the HCl Salt: If the HCl salt is treated with thionyl chloride ( SOCl2​ ), the reaction proceeds cleanly to 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride.

  • Using the HBr Salt (Critical Error): Treating the HBr salt with SOCl2​ is a classic synthetic pitfall. The intermediate alkyl chlorosulfite is highly electrophilic. Because bromide is a significantly stronger nucleophile than chloride, the stoichiometric bromide counterions outcompete the chloride ions, resulting in a statistical mixture of chloromethyl and bromomethyl products. To obtain the pure bromomethyl derivative, the HBr salt must be reacted with phosphorus tribromide ( PBr3​ ) or HBr/AcOH .

Pathway B: Oxidation to the Aldehyde

When oxidizing the primary alcohol to an aldehyde (e.g., via Swern, TEMPO/NaOCl, or Dess-Martin periodinane), the HBr salt is strictly contraindicated. Bromide ions are easily oxidized to molecular bromine ( Br2​ ) by these reagents. This not only quenches the oxidant (stalling the reaction) but also leads to unwanted electrophilic bromination of the triazole ring. The HCl salt remains inert under these oxidative conditions.

SaltReactivity Start (1-Methyl-1H-1,2,4-triazol-5-yl)methanol HCl Hydrochloride Salt (CAS: 2094242-04-1) Start->HCl HCl HBr Hydrobromide Salt (CAS: 1803601-43-5) Start->HBr HBr Oxidation Oxidation (TEMPO) Pure Aldehyde HCl->Oxidation Oxidant Chlorination Chlorination (SOCl2) Pure Chloromethyl HCl->Chlorination SOCl2 Bromination Bromination (PBr3) Pure Bromomethyl HBr->Bromination PBr3 Mixed Chlorination (SOCl2) MIXED HALIDES (Error) HBr->Mixed SOCl2 OxError Oxidation (TEMPO) Br2 Formation (Error) HBr->OxError Oxidant

Figure 1: Divergent reactivity pathways and common synthetic pitfalls for HCl vs. HBr triazole salts.

Experimental Methodologies

The following self-validating protocols demonstrate how to properly handle these salts based on their unique chemical behaviors.

Protocol 1: Synthesis of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole (Using HCl Salt)

This protocol leverages the HCl salt to ensure 100% chloride incorporation without halide scrambling.

  • Preparation: Suspend (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

    • Causality: DCM is chosen because the starting salt is partially insoluble, but the resulting halomethyl triazole is highly soluble. The transition from a cloudy suspension to a clear solution provides a reliable visual cue for reaction completion.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add Thionyl Chloride ( SOCl2​ ) (1.5 eq) dropwise over 15 minutes.

    • Causality: The reaction is highly exothermic and releases HCl and SO2​ gases. Controlling the temperature prevents thermal degradation of the triazole ring and minimizes the loss of volatile SOCl2​ .

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours.

    • Causality: Warming ensures complete conversion of the intermediate alkyl chlorosulfite to the final chloride.

  • Workup: Concentrate the mixture in vacuo to remove DCM and excess SOCl2​ . Triturate the resulting solid with cold diethyl ether to yield the pure chloromethyl hydrochloride salt.

Protocol 2: Controlled Free-Basing for Metal-Catalyzed Cross-Coupling (Using HBr Salt)

If the HBr salt must be used as a nucleophile in a Palladium-catalyzed reaction, it must be rigorously free-based to prevent bromide from poisoning the catalyst.

  • Neutralization: Dissolve the HBr salt in a minimal volume of deionized water. Slowly add saturated aqueous NaHCO3​ until the solution reaches pH 8.

    • Causality: The pKa of the protonated triazole ring is approximately 2.5–3.0. NaHCO3​ (pH ~8.3) is sufficiently basic to fully deprotonate the triazole without causing base-catalyzed hydrolysis or degradation of the hydroxymethyl group.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (5 × equal volumes).

    • Causality: The neutral free base is highly polar and retains significant water solubility. Multiple extractions with a polar aprotic solvent are strictly required to pull the molecule out of the aqueous phase.

  • Purification: Wash the combined organic layers with a small volume of brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Causality: The brine wash and desiccant remove residual water and trace bromide salts. This is critical because free bromide ions coordinate strongly to Palladium(II) intermediates, severely retarding the rate of transmetalation in downstream Suzuki or Buchwald-Hartwig couplings.

References

  • Sigma-Aldrich. "(1-Methyl-1H-1,2,4-triazol-5-yl)methanol". Sigma-Aldrich Product Catalog. 1

  • Sapphire Bioscience. "(1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride". Sapphire Bioscience Catalog.2

  • Aaron Chemicals. "(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide". Aaron Chemicals Catalog. 3

  • Crystal Pharmatech. "How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations". Crystal Pharmatech Insights. 4

  • MDPI. "Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts". Crystals. 5

Sources

Comparative

Quantitative Analysis of (1-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrobromide: A Comparative Guide to GC-MS and LC-MS/MS

Introduction and Analytical Challenges (1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (CAS: 1803601-43-5) is a highly polar, nitrogen-rich heterocyclic compound frequently utilized as an intermediate in the synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

(1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (CAS: 1803601-43-5) is a highly polar, nitrogen-rich heterocyclic compound frequently utilized as an intermediate in the synthesis of triazole antifungals and agrochemicals[1].

Quantifying this compound presents a unique set of analytical challenges:

  • Salt Form: The compound is supplied as a hydrobromide salt. Salts are inherently non-volatile and will rapidly precipitate and degrade in a high-temperature Gas Chromatography (GC) inlet, destroying the liner and creating active sites that ruin subsequent injections.

  • High Polarity & Hydrogen Bonding: The molecule possesses a primary hydroxyl (-OH) group and a triazole ring. In their native state, these functional groups exhibit strong intermolecular hydrogen bonding and interact aggressively with the silanol groups on GC stationary phases, resulting in severe peak tailing and irreversible adsorption.

To achieve robust quantitative analysis, researchers must choose between two distinct analytical pathways: GC-MS (which requires rigorous sample preparation via free-basing and derivatization) and LC-MS/MS (which allows for direct analysis but requires specialized stationary phases). This guide objectively compares both methodologies.

Methodology 1: The GC-MS Workflow (Free-Basing & Silylation)

To render the compound amenable to GC-MS, the analytical workflow must act as a self-validating system that first neutralizes the salt and then masks the polar hydroxyl group.

Mechanistic Causality of the Protocol
  • Alkaline Extraction (Free-Basing): Treating the aqueous sample with a strong base (NaOH) neutralizes the hydrobromide salt, liberating the neutral (1-methyl-1H-1,2,4-triazol-5-yl)methanol free base. This step is mandatory to allow partition into an organic solvent like ethyl acetate[2].

  • Silylation (BSTFA + 1% TMCS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the proton of the hydroxyl group with a trimethylsilyl (TMS) group, drastically increasing volatility. The addition of 1% Trimethylchlorosilane (TMCS) is critical; it acts as a Lewis acid catalyst to overcome the steric hindrance and strong hydrogen bonding inherent to the triazole ring, ensuring 100% quantitative conversion[3].

Step-by-Step GC-MS Protocol
  • Free-Basing: Transfer 1.0 mL of the aqueous sample (containing the hydrobromide salt) into a glass centrifuge tube. Add 100 µL of 1M NaOH to adjust the pH to >10.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of ethyl acetate. Vortex vigorously for 2 minutes to extract the liberated free base. Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Evaporation: Transfer the upper organic layer to a clean GC vial and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous ethyl acetate to the dried residue. Seal the vial and incubate in a heating block at 65°C for 30 minutes[3].

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Inlet: 250°C, Splitless mode.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detection: Electron Ionization (EI) at 70 eV, Selected Ion Monitoring (SIM) mode targeting the molecular ion of the TMS-ether derivative.

GCMS_Workflow A Aqueous Sample (HBr Salt) B Alkaline Free-Basing (1M NaOH, pH > 10) A->B C LLE Extraction (Ethyl Acetate) B->C D Solvent Evaporation (N2 Stream) C->D E Silylation (BSTFA + 1% TMCS) D->E F GC-MS Analysis (EI-SIM Mode) E->F

GC-MS sample preparation workflow requiring alkaline free-basing and subsequent silylation.

Methodology 2: The LC-MS/MS Workflow (Direct Analysis)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses the need for derivatization and free-basing. However, small, highly polar triazoles exhibit virtually zero retention on standard C18 reversed-phase columns.

Mechanistic Causality of the Protocol

To achieve quantitative retention and prevent the analyte from eluting in the void volume (where severe ion suppression occurs), analysts must utilize Porous Graphitic Carbon (PGC) columns (e.g., Hypercarb) or Hydrophilic Interaction Liquid Chromatography (HILIC). PGC columns are particularly authoritative for small polar triazoles due to their unique charge-induced dipole interactions[4].

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation: Dilute the aqueous hydrobromide salt sample 1:100 in the initial mobile phase (to prevent solvent effects). Filter through a 0.22 µm PTFE syringe filter.

  • Solid Phase Extraction (Optional): For complex biological or environmental matrices, clean the sample using an ENVI-Carb Plus SPE cartridge to pre-concentrate the polar triazole[4].

  • LC-MS/MS Analysis: Inject 5 µL onto the LC system.

    • Column: Thermo Hypercarb (100 mm × 2.1 mm, 3 µm).

    • Mobile Phase: (A) 1% Acetic acid in water; (B) 1% Acetic acid in methanol.

    • Gradient: 100% A for 1 min, ramp to 90% B over 5 min.

    • Detection: Electrospray Ionization (ESI) in positive mode, Multiple Reaction Monitoring (MRM).

LCMS_Workflow A Aqueous Sample (HBr Salt) B Dilution & Filtration (0.22 µm PTFE) A->B C Carbon-based SPE (ENVI-Carb Plus) B->C D LC Separation (PGC / Hypercarb Column) C->D E MS/MS Detection (ESI+, MRM Mode) D->E

LC-MS/MS workflow utilizing direct injection and carbon-based stationary phases for polar triazoles.

Performance Comparison: GC-MS vs. LC-MS/MS

The following table synthesizes the quantitative performance metrics and operational realities of both methodologies when applied to (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide.

Analytical ParameterGC-MS (Derivatized)LC-MS/MS (Direct PGC)
Analyte State at Injection Free base, TMS-ether derivativeHydrobromide salt / Free base
Sample Preparation Time High (~60–90 minutes per batch)Low (~15 minutes per batch)
Chromatographic Column DB-5MS (Non-polar siloxane)Hypercarb (Porous Graphitic Carbon)
Limit of Detection (LOD) ~1.0 - 5.0 ng/mL~0.01 - 0.1 ng/mL
Linearity (R²) > 0.995> 0.999
Matrix Effects Low (Mitigated by LLE cleanup)Moderate to High (Ion suppression in ESI)
Instrument Cost / Maintenance Lower / Routine liner replacementHigher / Complex source cleaning

Conclusion & Recommendations

The choice between GC-MS and LC-MS/MS for the quantitative analysis of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide depends heavily on the laboratory's infrastructure and the required limit of detection.

  • Choose GC-MS if your laboratory requires a cost-effective, highly reproducible method free from the severe matrix ion-suppression effects common in ESI-MS. The mandatory free-basing and BSTFA/TMCS silylation steps act as a highly selective chemical filter, ensuring only suitably derivatized analytes reach the detector.

  • Choose LC-MS/MS if high-throughput analysis and ultra-trace sensitivity (sub-ng/mL) are required. By leveraging Porous Graphitic Carbon (PGC) columns, researchers can bypass laborious derivatization steps and directly analyze the salt form, dramatically reducing sample turnaround time.

References

  • Aaron Chemicals. (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide. Aaronchem.com.
  • MDPI. Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. MDPI.com.
  • MDPI. Molecular Simplification of Natural Products: Synthesis, Antibacterial Activity, and Molecular Docking Studies of Berberine Open Models. MDPI.com.
  • GEUS. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. GEUS.dk.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide
Reactant of Route 2
(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide
© Copyright 2026 BenchChem. All Rights Reserved.